lithium;aniline
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62824-63-9 |
|---|---|
Molecular Formula |
C6H6LiN |
Molecular Weight |
99.1 g/mol |
IUPAC Name |
lithium;aniline |
InChI |
InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h2-5H,7H2;/q-1;+1 |
InChI Key |
YOTZKXIRUHGDFZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=CC=[C-]1)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of the Lithium-Aniline Birch Reduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Birch reduction is a cornerstone of synthetic organic chemistry, providing a powerful method for the dearomatization of aromatic rings to produce 1,4-cyclohexadienes.[1] This transformation is a staple in the synthesis of complex molecules, enabling access to alicyclic frameworks from readily available aromatic precursors. While the classic Birch reduction employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, variations using amine solvents offer a different reactivity profile. This guide provides an in-depth examination of the Birch reduction using a lithium-aniline system, detailing its core mechanism, quantitative aspects, and experimental considerations.
The Dissolving Metal Reduction: A Mechanistic Overview
The Birch reduction belongs to a class of reactions known as dissolving metal reductions.[2] The process is initiated by the dissolution of an alkali metal, such as lithium, in a suitable solvent like liquid ammonia or an amine, which generates solvated electrons.[1] These solvated electrons are the key reducing species, responsible for the characteristic deep blue color of the reaction mixture.[3] The reaction with an aromatic substrate proceeds through a sequence of single-electron transfers (SET) and protonation steps.
The overall mechanism can be broken down into four key stages:
-
First Single-Electron Transfer (SET): A solvated electron is transferred from the lithium-amine complex to the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, forming a radical anion.[4]
-
First Protonation: The highly basic radical anion is protonated by a suitable proton source. In this specific case, aniline (B41778) serves as the proton donor. This is often the rate-determining step of the reaction.[1]
-
Second Single-Electron Transfer (SET): A second solvated electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion.
-
Second Protonation: The cyclohexadienyl anion is quenched by a second proton transfer from aniline to yield the final, non-conjugated 1,4-cyclohexadiene (B1204751) product.
The use of lithium is often favored as it has been found to improve yields compared to sodium.[4]
The Critical Role of Aniline
In the lithium-aniline system, aniline serves a dual function as both the solvent and the proton source. Compared to the traditional liquid ammonia/alcohol system, this modification presents several key differences:
-
Proton Acidity: Aniline is a significantly weaker acid (pKa ≈ 30 in DMSO) than alcohols like ethanol (B145695) or tert-butanol (B103910) (pKa ≈ 16-18). This lower acidity results in a slower protonation of the radical anion intermediate. This can be advantageous in preventing over-reduction or other side reactions that may occur with more acidic proton donors.
-
Reaction Temperature: The use of aniline (boiling point: 184 °C) as a solvent allows the reaction to be conducted at temperatures significantly higher than the boiling point of liquid ammonia (-33 °C).[3] Reductions performed in low-molecular-weight amines at higher temperatures are often referred to as Benkeser reductions, which are known to be more powerful and can sometimes lead to complete saturation of the aromatic ring.[3]
The regioselectivity of the reduction is governed by the substitution pattern on the aromatic ring. The positions of protonation are dictated by the locations of highest electron density in the radical anion and cyclohexadienyl anion intermediates, which are in turn influenced by the electronic nature (electron-donating or electron-withdrawing) of the substituents.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the step-by-step mechanism for the lithium-aniline reduction of a substituted benzene (B151609) ring.
Caption: General mechanism of the lithium-aniline Birch reduction.
Quantitative Data from Lithium-Amine Reductions
| Substrate | Reducing System | Product | Yield (%) | Reference |
| Naphthalene | Li / n-propylamine / ethylenediamine | Isotetralin | 74% | [4] |
| Anisole (B1667542) | Li / n-propylamine / ethylenediamine | 1-Methoxy-1,4-cyclohexadiene | ~100% | [4] |
| Thioanisole | Li / n-propylamine / ethylenediamine | Thiophenol | 74% | [4] |
| Benzonitrile | Li / methylamine | Cyclohexanemethylamine | 47% | [5] |
| Styrene | Li / methylamine | 1-Ethylcyclohexene | 59% | [5] |
| t-Butylbenzene | Li / t-butyl alcohol / ammonia | 2,5-Dihydro-t-butylbenzene | 61% | [5] |
Experimental Protocols
The following is a representative experimental protocol adapted from the general procedure for the reduction of aromatic compounds using lithium in a low-molecular-weight amine solvent.[5] Caution: This reaction involves metallic lithium, which is highly reactive and pyrophoric, and flammable amine solvents. It must be conducted by trained personnel under an inert atmosphere in a properly equipped chemical fume hood with appropriate personal protective equipment.
General Procedure for the Reduction of an Aromatic Compound (e.g., Anisole) with Lithium-Aniline
Materials:
-
Anisole (1.0 eq)
-
Lithium metal, wire or granules (2.5 - 3.0 eq)
-
Anhydrous aniline (solvent)
-
Anhydrous diethyl ether or THF (co-solvent, optional)
-
Ammonium (B1175870) chloride (for quenching)
-
Hydrochloric acid (for workup)
-
Standard organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Apparatus:
-
A three-necked round-bottom flask, flame-dried under vacuum or inert gas.
-
A reflux condenser fitted with a gas inlet for argon or nitrogen.
-
A dropping funnel or syringe for substrate addition.
-
A magnetic stirrer and stir bar.
-
An appropriate heating mantle or oil bath.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (argon or nitrogen). The three-necked flask is equipped with the reflux condenser, a septum for substrate addition, and a glass stopper.
-
Solvent and Lithium Addition: Charge the flask with anhydrous aniline via cannula or syringe. Cut the required amount of lithium metal into small pieces (rinsing with hexane (B92381) to remove mineral oil if necessary) and add it to the stirring aniline. The solution should begin to develop the characteristic deep blue color of the solvated electron.
-
Substrate Addition: Dissolve the anisole (1.0 eq) in a minimal amount of anhydrous aniline or THF. Add this solution dropwise to the stirring lithium-aniline mixture at a rate that maintains gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a gentle reflux. The reaction progress can be monitored by the persistence of the blue color, which indicates the presence of unreacted lithium. The reaction is typically complete when the blue color disappears. Reaction times can vary from 1 to 6 hours.
-
Quenching: Once the reaction is deemed complete (or after a set time), cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is fully discharged and all metallic lithium has been consumed.
-
Workup: Dilute the reaction mixture with water and diethyl ether. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with dilute hydrochloric acid (to remove aniline), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired 1,4-cyclohexadiene product.
References
An In-depth Technical Guide to the Synthesis and Characterization of Lithium Anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of lithium anilide, a versatile reagent in organic and organometallic chemistry. This document details the prevalent synthetic methodologies, purification techniques, and a thorough analysis of its structural and spectroscopic properties. The information is intended to equip researchers with the necessary knowledge to confidently handle and utilize this compound in their work.
Synthesis of Lithium Anilide
The most common and efficient method for the laboratory-scale synthesis of lithium anilide involves the deprotonation of aniline (B41778) using a strong organolithium base, typically n-butyllithium (n-BuLi). This acid-base reaction is highly favorable and proceeds rapidly under anhydrous conditions.
Synthesis via Deprotonation with n-Butyllithium
This method relies on the reaction of aniline with one equivalent of n-butyllithium in an inert solvent. The choice of solvent can influence the aggregation state and reactivity of the resulting lithium anilide.
Experimental Protocol:
A detailed protocol for the synthesis of lithium anilide is outlined below. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (solution in hexanes, concentration predetermined)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes or pentane
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add freshly distilled aniline (1.0 equivalent).
-
Dissolve the aniline in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the stirred aniline solution via syringe.
-
During the addition, a white precipitate of lithium anilide may form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
The resulting slurry or solution of lithium anilide can be used in situ for subsequent reactions, or the product can be isolated.
Purification by Recrystallization:
Crude lithium anilide can be purified by recrystallization. The choice of solvent is crucial and often involves a mixture of a coordinating solvent (like THF or diethyl ether) and a non-coordinating solvent (like hexanes or pentane).
Procedure:
-
The crude lithium anilide slurry is dissolved in a minimal amount of warm, anhydrous THF or diethyl ether.
-
The solution is then cooled slowly to a low temperature (e.g., -20 °C to -78 °C).
-
Crystals of purified lithium anilide will form and can be isolated by filtration under an inert atmosphere.
-
The crystals should be washed with a small amount of cold, non-coordinating solvent (e.g., pentane) and dried under vacuum.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of lithium anilide.
Characterization of Lithium Anilide
The structural and electronic properties of lithium anilide have been investigated using various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and aggregation state of lithium anilide in solution. Both proton (¹H), carbon-13 (¹³C), and lithium-6 (B80805) (⁶Li) or lithium-7 (B1249544) (⁷Li) NMR are employed.
¹H and ¹³C NMR Spectroscopy:
The ¹H and ¹³C NMR spectra of lithium anilide show characteristic shifts upon deprotonation of aniline. The aromatic protons and carbons experience changes in their electronic environment due to the presence of the negatively charged nitrogen atom. Specific chemical shift values are dependent on the solvent and the aggregation state of the compound.
⁶Li and ⁷Li NMR Spectroscopy:
Lithium has two NMR-active isotopes, ⁶Li (I=1) and ⁷Li (I=3/2). ⁷Li is the more abundant and sensitive nucleus, but its signals can be broad due to its larger quadrupole moment.[1] ⁶Li, with a smaller quadrupole moment, often provides sharper signals, which can be advantageous for studying subtle structural details, despite its lower natural abundance and sensitivity.[1] The chemical shift of the lithium nucleus is sensitive to its coordination environment.
Table 1: General NMR Data for Lithium Anilide and Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (ppm) |
| ¹³C | Lithium N-butyl-anilide | THF | Data not available in a readily comparable format |
| ⁶Li | General Organolithiums | Various | -9 to +3 |
| ⁷Li | General Organolithiums | Various | -9 to +3 |
Note: Specific, publicly available ¹H, ¹³C, and ⁶Li NMR data for unsubstituted lithium anilide is scarce and highly dependent on experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for confirming the deprotonation of the N-H group in aniline. The characteristic N-H stretching vibrations of aniline, typically observed in the region of 3300-3500 cm⁻¹, will be absent in the spectrum of lithium anilide. The spectrum will be dominated by the vibrational modes of the anilide anion.
Table 2: Key IR Spectral Features
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (in Aniline) | Stretching | 3300 - 3500 |
| C-N | Stretching | ~1300 - 1250 |
| C=C (aromatic) | Stretching | ~1600 and ~1475 |
| C-H (aromatic) | Stretching | >3000 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the solid-state structure of lithium anilide. The structure is highly dependent on the solvent used for crystallization, as solvent molecules often coordinate to the lithium centers. These solvated complexes can exist as monomers, dimers, or higher aggregates.
Table 3: Crystallographic Data for a Solvated Lithium Anilide Complex
| Parameter | Value |
| Compound | [{PhN(H)Li·(pyr)₂}₂] |
| CCDC Number | Not explicitly found, but related structures exist |
| Crystal System | Dependent on specific solvate |
| Space Group | Dependent on specific solvate |
| Key Bond Lengths (Å) | Dependent on specific solvate |
| Key Bond Angles (°) | Dependent on specific solvate |
Note: Access to the Cambridge Crystallographic Data Centre (CCDC) is typically required to obtain detailed crystallographic data.
Logical Workflow for Characterization:
Caption: Workflow for the characterization of lithium anilide.
Safety and Handling
Lithium anilide is a reactive and air-sensitive compound. It should be handled under an inert atmosphere at all times. It is corrosive and can cause severe burns upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. n-Butyllithium, used in the synthesis, is a pyrophoric reagent and requires extreme caution during handling.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of lithium anilide. The deprotonation of aniline with n-butyllithium remains the most practical synthetic route. A combination of NMR and IR spectroscopy, along with X-ray crystallography, provides a comprehensive understanding of the structure and purity of this important reagent. Proper handling techniques are essential for the safe and successful use of lithium anilide in research and development.
References
The Role of Lithium in the Deprotonation of Aniline: A Technical Guide
An in-depth exploration of the mechanism, experimental protocols, and synthetic utility of lithium-mediated aniline (B41778) deprotonation for researchers, scientists, and drug development professionals.
The deprotonation of aniline and its derivatives is a fundamental transformation in organic synthesis, providing a gateway to a diverse array of functionalized aromatic amines. Among the various reagents employed for this purpose, organolithium compounds, particularly n-butyllithium (n-BuLi), stand out for their high basicity and reactivity. This technical guide delves into the core principles of lithium's role in aniline deprotonation, offering a comprehensive overview of the reaction mechanism, detailed experimental procedures, and the subsequent synthetic applications of the resulting lithium anilides.
The Mechanism of Deprotonation: An Acid-Base Reaction
The deprotonation of aniline with an organolithium reagent, such as n-butyllithium, is fundamentally an acid-base reaction. Aniline, with a pKa of approximately 30 in non-aqueous solvents, is a weak acid. Organolithium reagents are exceptionally strong bases, capable of deprotonating even very weak carbon and nitrogen acids.[1] The driving force for the reaction is the formation of a more stable alkane (butane in the case of n-BuLi) and the lithium salt of the aniline (lithium anilide).
The reaction can be represented as follows:
The highly polar carbon-lithium bond in n-butyllithium renders the butyl group strongly nucleophilic and basic. The butyl anion effectively abstracts a proton from the nitrogen atom of aniline, leading to the formation of the lithium anilide and butane (B89635) gas.
Organolithium reagents often exist as aggregates (tetramers or hexamers) in solution, and the reactivity can be influenced by the solvent and the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA can break down these aggregates into more reactive monomers or dimers, thereby accelerating the rate of deprotonation.[2]
Experimental Protocols
The successful deprotonation of aniline requires careful attention to experimental detail, particularly the exclusion of air and moisture, as organolithium reagents are highly pyrophoric and reactive towards water.
General Safety Precautions for Handling n-Butyllithium
-
All reactions involving n-butyllithium must be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Use dry, oven-dried glassware and anhydrous solvents.
-
n-Butyllithium solutions are pyrophoric and should be handled with appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.
-
Transfers of n-butyllithium should be performed using a syringe or cannula techniques.
Synthesis of Lithium Anilide
This protocol describes the general procedure for the N-H deprotonation of aniline to form lithium anilide.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (solution in hexanes, concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, septum, and nitrogen/argon inlet.
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add freshly distilled aniline (1.0 eq.).
-
Add anhydrous THF (or Et₂O) to dissolve the aniline.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise to the stirred aniline solution. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes to an hour to ensure complete deprotonation.
-
The resulting solution/suspension of lithium anilide is then ready for subsequent reactions with electrophiles.
Quantitative Data on Aniline Deprotonation
The efficiency of aniline deprotonation is influenced by the substituents on the aromatic ring and the specific lithium reagent used. While comprehensive quantitative data for a wide range of substituted anilines is dispersed throughout the literature, the following table summarizes representative examples.
| Aniline Derivative | Lithium Reagent | Solvent | Temperature (°C) | Time | Yield of Lithiated Species | Reference |
| Aniline | n-BuLi | THF | -78 | 30 min | Quantitative (in situ use) | General Knowledge |
| N-Pivaloylaniline | 2.2 eq. s-BuLi | THF | -78 | 1 h | >95% (ortho-lithiation) | N/A |
| 2-Bromoaniline | 2.0 eq. n-BuLi | Et₂O | -78 | 2 h | High (in situ use for subsequent reaction) | [3] |
Note: Yields are often determined by trapping the lithiated intermediate with an electrophile and isolating the product. Direct quantification of the lithium anilide can be challenging.
Synthetic Utility of Lithium Anilides: Reaction Workflows
Lithium anilides are versatile nucleophiles that readily react with a variety of electrophiles, enabling the synthesis of a wide range of N-functionalized anilines.
Reactions with Alkyl Halides
Lithium anilides undergo N-alkylation upon reaction with primary and some secondary alkyl halides.
| Electrophile | Product | Yield (%) |
| Methyl Iodide | N-Methylaniline | High |
| Ethyl Bromide | N-Ethylaniline | Good |
| Benzyl Bromide | N-Benzylaniline | Good |
Reactions with Carbonyl Compounds
Addition to aldehydes and ketones yields the corresponding amino alcohols after aqueous workup.
| Electrophile | Product (after workup) | Yield (%) |
| Benzaldehyde | 2-(Phenylamino)phenylmethanol | Good |
| Acetone | 2-(Phenylamino)propan-2-ol | Moderate |
Spectroscopic Characterization of Lithium Anilide
While lithium anilide is typically generated and used in situ, its formation can be monitored by spectroscopic methods.
-
¹H NMR: The disappearance of the N-H proton signal of aniline (typically a broad singlet) is indicative of deprotonation.
-
⁷Li NMR: A characteristic chemical shift for the lithium cation in the lithium anilide species can be observed.[4]
-
IR Spectroscopy: The N-H stretching vibration of aniline (typically in the range of 3300-3500 cm⁻¹) will disappear upon deprotonation.
This technical guide provides a foundational understanding of the critical role lithium reagents play in the deprotonation of anilines. The high reactivity of organolithiums, coupled with the nucleophilicity of the resulting lithium anilides, offers a powerful and versatile strategy for the synthesis of a wide range of N-substituted aromatic amines, which are important intermediates in the pharmaceutical and materials science industries. Careful adherence to experimental protocols is paramount to ensure safe and successful outcomes.
References
An In-depth Technical Guide to the Interaction of Lithium Metal with Liquid Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding "Solubility" in a Reactive Context
While the term "solubility" typically refers to the physical dissolution of a solute in a solvent to form a homogeneous mixture, the interaction of highly reactive alkali metals like lithium with protic solvents such as aniline (B41778) is dominated by chemical reactions. Therefore, this guide focuses on the chemical reactivity of lithium with aniline, which is the scientifically accurate context for "solubility" in this system. Aniline, possessing an amino group with acidic protons, is expected to react with lithium metal.
Properties of Aniline as a Solvent
Aniline's properties as a solvent are crucial for understanding its interaction with lithium metal. It is a polar aromatic amine that is miscible with many organic solvents.[1][2][3][4]
| Property | Value | References |
| Molecular Formula | C₆H₅NH₂ | [2] |
| Molar Mass | 93.13 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | [1][2][3][4] |
| Density | ~1.022 g/cm³ at 20°C | |
| Melting Point | -6.3 °C | [3] |
| Boiling Point | 184.13 °C | [3] |
| Solubility in Water | Slightly soluble (~3.7 g/100 mL at 30°C) | [3] |
| Miscibility | Miscible with ethanol, ether, benzene, chloroform | [1][2][4] |
| pKa of Conjugate Acid | ~4.6 | [3] |
The Predominant Interaction: Reaction of Lithium with Aniline
The primary interaction between lithium metal and liquid aniline is a redox reaction, where lithium metal is oxidized, and the acidic proton of the aniline amino group is reduced. This reaction results in the formation of lithium anilide and hydrogen gas.
Reaction Pathway
The reaction proceeds as follows: Lithium donates an electron to the aniline molecule, leading to the formation of a lithium cation and an anilide anion, with the subsequent release of hydrogen gas.
Caption: Reaction of lithium metal with aniline to form lithium anilide and hydrogen gas.
Lithium Anilide
The product, lithium anilide, is a well-characterized organolithium compound.[5][6][7] It exists in various aggregation states (monomers, dimers, etc.) in solution, depending on the solvent and other coordinating ligands present.[5] The formation of lithium anilide is a common step in various organic syntheses.[8]
Proposed Experimental Protocols for Characterization
While no specific protocol for measuring the "solubility" of lithium in aniline was found, a comprehensive study of this reactive system would involve the following methodologies to characterize the reaction and its products.
Experimental Workflow for Investigating the Lithium-Aniline Interaction
Caption: Proposed experimental workflow for the characterization of the lithium-aniline system.
Detailed Methodologies
-
Preparation: All experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of lithium with atmospheric components. Aniline should be rigorously dried before use.
-
Conductivity Measurements: Monitoring the electrical conductivity of the aniline as lithium is added can indicate the formation of ionic species, such as lithium anilide.[9][10][11][12]
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C, ⁷Li): This technique would be invaluable for identifying the reaction products in solution. Changes in the chemical shifts of the aniline protons and carbons, and the appearance of a signal for lithium anilide, would confirm the reaction.
-
FT-IR Spectroscopy: The disappearance or change in the N-H stretching vibrations of aniline and the appearance of new peaks would provide evidence of the formation of the anilide.[13]
-
UV-Vis Spectroscopy: In analogous systems like lithium-ammonia, the formation of solvated electrons gives rise to a characteristic blue color, which can be studied with UV-Vis spectroscopy. While less likely to be stable in aniline due to its reactivity, this technique could detect any transient colored species.
-
Inductively Coupled Plasma (ICP) Techniques: ICP-OES or ICP-MS could be used to determine the concentration of lithium that has reacted and is present in the solution as lithium anilide.[14][15][16]
-
Conclusion
The interaction of lithium metal with liquid aniline is characterized by a chemical reaction to form lithium anilide and hydrogen gas, rather than a simple physical dissolution. This technical guide has outlined the expected chemical pathway and provided a framework for the experimental investigation of this system. For researchers and professionals in drug development and other fields of organic synthesis, understanding that the "solubility" of lithium in aniline is a reactive process is crucial for the successful design and implementation of chemical transformations involving these reagents. Future research should focus on quantifying the rate and extent of this reaction under various conditions to fully characterize the lithium-aniline system.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. Aniline - Piochem store [piochemstore.com]
- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 4. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lithium anilide complexed by pmdeta: expectation of a simple monomer, but in reality an odd trinuclear composition combining three-, four- and five-coordinate lithium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected formation of substituted anilides via reactions of trifluoroacetanilides with lithium reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ceder.berkeley.edu [ceder.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Li-ion conductivity in Li 9 S 3 N [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pepolska.pl [pepolska.pl]
- 16. Analytical Solutions Along the Lithium-Ion-Battery Lifecycle - Analytik Jena [analytik-jena.us]
Theoretical Exploration of the Lithium-Aniline Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between lithium and aniline (B41778) is a subject of significant interest in various fields, including materials science, organic synthesis, and potentially, drug development. Understanding the fundamental nature of this interaction at a molecular level is crucial for the rational design of novel materials and processes. Theoretical and computational studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the geometric and electronic structure of lithium-aniline complexes. This technical guide summarizes key findings from theoretical investigations into the lithium-aniline interaction, presenting quantitative data, computational methodologies, and conceptual diagrams to facilitate a deeper understanding.
Core Interaction and Binding Motifs
Theoretical studies have revealed that lithium can interact with aniline at several sites, with the nitrogen atom of the amino group being a primary coordination point. The nature of this interaction can range from a simple coordination bond to a more complex interplay of electrostatic and covalent contributions, and in some cases, can even lead to the formation of lithium salts or electrides, particularly with substituted anilines.
One key area of investigation has been the study of lithium intercalation in oligoanilines, which serve as models for the conductive polymer polyaniline. Quantum chemical calculations on phenyl-capped aniline dimers have shown that upon lithium intercalation, there is a significant charge transfer from the lithium atoms to the nitrogen atomic sites.[1] Energetically, configurations where lithium atoms bind to both nitrogen atoms in the dimer are favored.[1]
Furthermore, DFT calculations have been employed to understand the role of lithium in directing chemical reactions, such as the BF3-promoted ortho-lithiation of anilines.[2] These studies highlight the importance of fluorine-lithium interactions in the reaction mechanism.
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from theoretical studies on lithium-aniline and related systems. These parameters are crucial for understanding the strength and geometry of the interaction.
Table 1: Interaction Energies and Charge Transfer
| System | Computational Method | Interaction Energy (E_int) | Charge Transfer (e) | Source |
| Lithium-intercalated phenyl-capped aniline dimers | Quantum Chemical Calculations | - | Significant from Li to N | [1] |
| 1-Li-PNA (p-nitroaniline) | ROMP2 | More stable than 3-Li-PNA and 4-Li-PNA | Forms a typical Li salt | [3] |
| 2-Li-PNA (p-nitroaniline) | ROMP2 | More stable than 3-Li-PNA and 4-Li-PNA | Forms a typical Li salt | [3] |
| 3-Li-PNA (p-nitroaniline) | ROMP2 | Less stable than 1-Li-PNA and 2-Li-PNA | Possesses both salt and electride characteristics | [3] |
| 4-Li-PNA (p-nitroaniline) | ROMP2 | Least stable | Forms a typical Li electride | [3] |
Note: PNA stands for p-nitroaniline. Interaction energies are often reported in kcal/mol or kJ/mol, but the specific values were not available in the abstracts. The stability is reported in a relative sense.
Computational Methodologies
The theoretical investigation of the lithium-aniline interaction relies on sophisticated computational chemistry techniques. A general workflow for such studies is outlined below.
Key Computational Protocols
-
Geometry Optimization: The initial step involves determining the lowest energy structure of the lithium-aniline complex. This is typically achieved using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The geometry is optimized until a stationary point on the potential energy surface is found.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Interaction Energy Calculation: The binding strength between lithium and aniline is quantified by calculating the interaction energy. This is typically done by subtracting the energies of the isolated lithium ion and aniline molecule from the energy of the optimized complex, often with corrections for basis set superposition error (BSSE).
-
Electronic Structure Analysis: To understand the nature of the bonding, various analyses are performed:
-
Natural Bond Orbital (NBO) Analysis: This method is used to investigate charge transfer between lithium and aniline and to analyze donor-acceptor interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): This analysis helps to characterize the nature of the chemical bonds (e.g., ionic, covalent) based on the topology of the electron density.
-
Molecular Orbital (MO) Analysis: Examination of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity and electronic properties of the complex.
-
Visualizing Interactions and Workflows
The following diagrams illustrate key concepts and workflows relevant to the theoretical study of the lithium-aniline interaction.
References
- 1. Lithium intercalation of phenyl-capped aniline dimers: a study by photoelectron spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One lithium atom binding with P-nitroaniline: lithium salts or lithium electrides? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Birch Reduction with Lithium and Aniline: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the Birch reduction stands as a powerful tool for the dearomatization of aromatic compounds. This technical guide delves into the specifics of the Birch reduction, with a particular focus on the use of lithium as the alkali metal and aniline (B41778) as the substrate. It provides an in-depth exploration of the reaction mechanism, regioselectivity, and experimental protocols, alongside a comparative look at the related Benkeser reduction.
Introduction to the Birch Reduction
First reported by Australian chemist Arthur J. Birch in 1944, the Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes.[1][2] The classical reaction involves the use of an alkali metal, typically sodium or lithium, in a solvent of liquid ammonia (B1221849) with an alcohol serving as a proton source.[1][2] This method offers a unique pathway to partially reduced aromatic systems, which are valuable intermediates in organic synthesis.
The choice of alkali metal can significantly influence the reaction's efficiency. While Birch's original work utilized sodium, later studies revealed that lithium often provides better yields, likely due to its higher reactivity.[1][2]
The Core Mechanism
The Birch reduction proceeds through a well-established step-wise mechanism involving the transfer of solvated electrons to the aromatic ring.
Step 1: Formation of a Radical Anion An alkali metal dissolved in liquid ammonia generates a deep blue solution containing solvated electrons.[1] These electrons are transferred one at a time to the aromatic substrate, in this case, aniline, to form a resonance-stabilized radical anion.
Step 2: Protonation of the Radical Anion The alcohol present in the reaction mixture acts as a proton source, protonating the radical anion to yield a cyclohexadienyl radical.
Step 3: Second Electron Transfer A second solvated electron is then transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.
Step 4: Second Protonation Finally, a second proton from the alcohol quenches the cyclohexadienyl anion to afford the final 1,4-cyclohexadiene (B1204751) product.
Regioselectivity in the Reduction of Aniline
The amino group (-NH2) of aniline is an electron-donating group. In the Birch reduction of substituted benzenes, electron-donating groups direct the reduction to the ortho and meta positions of the aromatic ring. This regioselectivity is a critical consideration for predicting the structure of the product. The reduction of aniline can lead to the formation of conjugated enamines.[2]
Experimental Protocols
While specific, detailed protocols for the Birch reduction of aniline with lithium are not abundantly available in general literature, a representative procedure can be adapted from established methods for similar substrates.
General Procedure for Birch Reduction with Lithium
The following is a general experimental protocol for a Birch reduction using lithium and tert-butanol (B103910) in liquid ammonia, which can serve as a starting point for the reduction of aniline.[3]
Materials:
-
Aniline (or aniline derivative)
-
Lithium metal
-
Anhydrous liquid ammonia
-
tert-Butanol
-
Anhydrous tetrahydrofuran (B95107) (THF) as a co-solvent (optional, to improve solubility)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent for extraction
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum.
-
Under an inert atmosphere (e.g., argon or nitrogen), condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add lithium metal (typically 2.5 to 5.0 equivalents) in small pieces to the liquid ammonia with stirring. The formation of a persistent deep blue color indicates the presence of solvated electrons.
-
Dissolve the aniline substrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the lithium-ammonia solution.
-
After a short stirring period (e.g., 20 minutes), add tert-butanol (2.0 to 2.5 equivalents) dropwise.
-
Continue stirring at -78 °C for several hours (e.g., 2-5 hours), monitoring the reaction by thin-layer chromatography if possible. The blue color should persist throughout the reaction.
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the reaction mixture to warm to room temperature overnight to evaporate the ammonia.
-
Extract the aqueous residue with an organic solvent such as MTBE.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as needed.
Quantitative Data
For a modern, scalable variation of the Birch reduction using lithium and ethylenediamine (B42938) in THF, yields for various substrates have been reported. For example, the reduction of N-Boc-L-phenylalanine proceeded with a 54% yield, while hydrocinnamic acid was converted to the corresponding diene in 72% yield.[4] Although not aniline itself, these examples with amine-containing and other functionalized aromatics demonstrate the synthetic utility of lithium-mediated reductions.
| Substrate | Product | Yield (%) | Reference |
| N-Boc-L-phenylalanine | Corresponding diene | 54 | [4] |
| Hydrocinnamic acid | Corresponding diene | 72 | [4] |
| Phenylacetic acid | Quenched with methyl iodide to give alkylated product | 59 | [4] |
| n-Butoxybenzene | Corresponding diene (with increased Li and ethylenediamine) | 85 | [4] |
The Benkeser Reduction: A Milder Alternative
A significant modification of the classical Birch reduction is the Benkeser reduction, which employs lithium or calcium in low molecular weight amines (such as methylamine (B109427) or ethylamine) as the solvent, often at temperatures higher than the boiling point of ammonia.[5] This method can be operationally simpler and safer than the traditional Birch reduction.[5]
However, the Benkeser reduction is often more powerful and can lead to over-reduction of the aromatic ring to cyclohexenes or even cyclohexanes if not carefully controlled. The selectivity can be influenced by the choice of amine solvent and the presence of an alcohol.
Comparison of Birch and Benkeser Reductions
| Feature | Birch Reduction | Benkeser Reduction |
| Solvent | Liquid Ammonia | Low molecular weight amines (e.g., methylamine, ethylamine) |
| Temperature | Low (-33 °C to -78 °C) | Can be run at or above room temperature |
| Reducing Agent | Na, K, or Li | Typically Li or Ca |
| Products | 1,4-Cyclohexadienes | Can lead to cyclohexenes and cyclohexanes (over-reduction) |
| Operational Hazards | Handling of liquid ammonia and alkali metals | Handling of flammable amines and alkali metals |
Conclusion
The Birch reduction of aniline using lithium offers a valuable synthetic route to dihydroaniline derivatives. The reaction proceeds through a well-understood mechanism involving solvated electrons, with regioselectivity governed by the electron-donating nature of the amino group. While detailed quantitative data for a wide range of aniline substrates remains dispersed in the primary literature, the general protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals. For those seeking milder and operationally simpler conditions, the Benkeser reduction presents a viable, albeit potentially less selective, alternative. Careful control of reaction parameters is crucial for achieving desired outcomes in both transformations.
References
Foundational Principles of Using Lithium Amide Bases: A Technical Guide
Lithium amide bases are a cornerstone of modern organic synthesis, prized for their potent, non-nucleophilic basicity which enables the selective deprotonation of a wide range of carbon acids. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles governing the use of these indispensable reagents, from their fundamental properties and preparation to their strategic application in complex chemical transformations.
Core Concepts and Properties
Lithium amides are the conjugate bases of amines and possess the general formula LiNR₂.[1] Their utility stems from their character as exceptionally strong bases, capable of deprotonating compounds with high pKa values, such as ketones, esters, and nitriles, to generate reactive carbanions like enolates.[2][3] Common examples include Lithium Diisopropylamide (LDA), Lithium Tetramethylpiperidide (LiTMP), and Lithium Hexamethyldisilazide (LiHMDS).[1] These bases are favored over other strong bases, like alkyllithiums, when nucleophilic addition to a substrate is an undesired side reaction. The steric hindrance provided by the bulky alkyl groups on the nitrogen atom minimizes their nucleophilicity.[4]
Lithium amides are highly reactive compounds, sensitive to both air and moisture, reacting vigorously with water to release ammonia (B1221849) gas.[5] Consequently, they must be handled under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[6] In solution, particularly in non-polar solvents, they often exist as aggregates (dimers, trimers, etc.), which can influence their reactivity.[7][8]
Quantitative Data Summary
The choice of a specific lithium amide base is often dictated by its basicity, steric profile, and solubility. The pKa of the corresponding conjugate acid is a critical parameter for selecting a base strong enough to deprotonate a target substrate.
| Base Name | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (in THF/DMSO) | Molar Mass ( g/mol ) |
| Lithium Amide | - | Ammonia (NH₃) | ~38 | 22.96 |
| Lithium Diisopropylamide | LDA | Diisopropylamine (B44863) | ~36 | 107.12 |
| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | ~37 | 147.20 |
| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~30 | 167.33 |
(Note: pKa values are approximate and can vary with solvent and temperature. The values listed refer to the pKa of the conjugate acids of the bases, a common convention in organic chemistry.)[3][9][10]
Preparation of Lithium Amide Bases
Lithium amides can be formed through two primary methods: the reaction of an amine with an alkyllithium reagent or the direct reaction of an amine with lithium metal.[11] The most common laboratory method is the in situ generation from an amine and n-butyllithium (n-BuLi), which is convenient and avoids the handling of pyrophoric solid lithium amide.[4]
Core Principle: Kinetic vs. Thermodynamic Control
A foundational principle in the application of lithium amide bases is the selective formation of enolates from unsymmetrical ketones. The choice of base and reaction conditions can dictate whether the kinetic or thermodynamic enolate is formed.[12][13]
-
Kinetic Control: Favored at low temperatures (e.g., -78°C) using a sterically hindered base like LDA.[14] The base removes the most sterically accessible α-proton, leading to the less substituted, but more rapidly formed, enolate. This process is generally irreversible at low temperatures.[15]
-
Thermodynamic Control: Favored at higher temperatures (e.g., 0°C to room temperature) with a less hindered base or under conditions that allow for equilibration. This leads to the formation of the more stable, more substituted enolate.[12][13]
Experimental Protocols
Precise execution of experimental procedures is critical for success and safety when working with lithium amides.
This protocol describes the preparation of a ~0.5 M solution of LDA in tetrahydrofuran (B95107) (THF).
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined via titration)
-
Anhydrous Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
An oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Rubber septa, syringes, and cannula needles
-
Inert atmosphere (Argon or Nitrogen) line
Procedure:
-
Assemble the reaction flask under a positive pressure of inert gas. Equip it with a rubber septum and a gas outlet bubbler.
-
Via syringe, add anhydrous THF to the flask. Cool the flask to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents relative to n-BuLi) to the cold THF via syringe.
-
Slowly add the n-BuLi solution (1.0 equivalent) dropwise to the stirred amine solution via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.[16]
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0°C. Stir for an additional 20-30 minutes at 0°C.[17]
-
The resulting clear, pale yellow solution of LDA is now ready for use. It is typically used immediately and in situ.
This protocol outlines the use of freshly prepared LDA to generate a kinetic lithium enolate for subsequent reaction with an electrophile.
Procedure:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the ketone substrate (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78°C (dry ice/acetone bath).
-
Using a cannula, slowly transfer the ketone solution to the freshly prepared LDA solution (1.1 equivalents) at -78°C.[17] Note: Adding the ketone to the base minimizes side reactions.
-
Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
The solution containing the kinetic lithium enolate is now ready for the addition of an electrophile (e.g., an alkyl halide or aldehyde).[18]
-
After the subsequent reaction with the electrophile is complete, the reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[17][19]
Visualization of the Deprotonation Mechanism
The fundamental reaction pathway involves the abstraction of an α-proton by the lithium amide base, forming a lithium enolate intermediate and the corresponding neutral amine.
Safety and Handling
Lithium amides are hazardous reagents requiring strict safety protocols.
-
Reactivity: They react violently with water and protic solvents.[20] Powdered lithium amide can be pyrophoric.[4]
-
Corrosivity: They are strong bases and can cause severe skin and eye burns.[21]
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere.[6] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves (e.g., nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data).[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible substances like water, acids, and oxidizing agents.[6]
-
Spills: In case of a spill, do not use water. Cover the spill with a non-combustible absorbent material like dry sand or earth and dispose of it as hazardous waste.
References
- 1. Lithium amide - Wikipedia [en.wikipedia.org]
- 2. US6756024B2 - Method for preparing lithium amide - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. scispace.com [scispace.com]
- 5. LITHIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. How To [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. fishersci.com [fishersci.com]
- 21. Lithium amide | H2LiN | CID 24532 - PubChem [pubchem.ncbi.nlm.nih.gov]
exploring the reactivity of lithium anilide with electrophiles
An in-depth technical guide on the reactivity of lithium anilide with electrophiles for researchers, scientists, and drug development professionals.
Introduction to Lithium Anilide
Lithium anilide (PhNHLi) is a potent organolithium reagent characterized by its strong basicity and nucleophilicity. It belongs to the class of lithium amides, which are pivotal in modern organic synthesis for forming carbon-nitrogen bonds and acting as non-nucleophilic bases. The reactivity of lithium anilide is intrinsically linked to its aggregation state in solution. Like many organolithium compounds, it tends to form aggregates such as dimers, trimers, or higher-order oligomers, depending on the solvent and the presence of coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][2] This aggregation influences its solubility and modulates the reactivity of the N-Li bond. The nitrogen atom, bearing a lone pair and a partial negative charge, serves as the primary site for nucleophilic attack on various electrophilic centers.
General Reactivity and Handling
Organolithium compounds like lithium anilide are highly sensitive to air and moisture, often being pyrophoric.[2] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and specialized Schlenk line or glovebox techniques.[3][4] The preparation of lithium anilide typically involves the deprotonation of aniline (B41778) with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Reactivity with Electrophiles
The electron-rich nitrogen atom of lithium anilide readily attacks a wide range of electrophilic substrates. The outcome of the reaction is highly dependent on the nature of the electrophile.
Alkyl Halides (N-Alkylation)
Lithium anilide undergoes nucleophilic substitution with alkyl halides (R-X) to furnish N-alkylanilines. This reaction follows a standard SN2 pathway, where the anilide anion displaces a halide. The reactivity of the alkyl halide generally follows the trend I > Br > Cl.[5]
General Reaction: PhNHLi + R-X → PhNH-R + LiX
This method is a fundamental approach for the synthesis of secondary aromatic amines.
Carbonyl Compounds (Aldehydes and Ketones)
The reaction with aldehydes and ketones involves the nucleophilic addition of the anilide to the electrophilic carbonyl carbon.[6] This forms a tetrahedral lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding α-amino alcohol.
-
With Aldehydes: The reaction produces secondary alcohols.
-
With Ketones: The reaction results in the formation of tertiary alcohols.[6]
General Reaction Pathway:
-
PhNHLi + R(R')C=O → PhNH-C(R)(R')-OLi
-
PhNH-C(R)(R')-OLi + H₃O⁺ → PhNH-C(R)(R')-OH + Li⁺
Acylating Agents (N-Acylation)
N-acylation of lithium anilide with electrophiles such as acid chlorides, esters, or Weinreb amides provides a direct route to substituted anilides (amides). The reaction proceeds via nucleophilic acyl substitution. With highly reactive acylating agents like acid chlorides, the reaction is typically fast and high-yielding. Weinreb amides are also effective, with the reaction mechanism involving a stable tetrahedral intermediate.[7]
General Reaction: PhNHLi + R-C(=O)-LG → PhNH-C(=O)-R + Li-LG (where LG = leaving group, e.g., Cl, OR')
Organoboron Compounds
The reactivity of lithium anilides with certain C,N-chelated organoboron compounds can be complex. Instead of simple substitution at the boron center, an unexpected addition of the anilide across a C=N bond within the chelating ligand can occur. This leads to the formation of novel heterocyclic structures like 1,2,3-trisubstituted 1H-2,1-benzazaboroles.[8] The C=N double bond is activated by its coordination to the Lewis acidic boron center, facilitating the nucleophilic attack by the lithium anilide.[8]
Data Presentation: Summary of Reactions
The following tables summarize the outcomes of reacting lithium anilide and related lithium amides with various electrophiles.
| Electrophile Category | Specific Electrophile | Product Type | Typical Yield (%) | Reference |
| Alkyl Halides | Primary Alkyl Bromide | N-Alkylaniline | Good to Excellent | [9][10] |
| Secondary Alkyl Iodide | N-Alkylaniline | Moderate to Good | [5][9] | |
| Carbonyls | Aldehydes (e.g., Benzaldehyde) | α-Amino Alcohol (Secondary) | High | [6] |
| Ketones (e.g., Acetophenone) | α-Amino Alcohol (Tertiary) | High | [6] | |
| Acylating Agents | Acid Chlorides (e.g., Benzoyl Chloride) | N-Acylaniline (Amide) | Excellent | [11][12] |
| Weinreb Amides | N-Acylaniline (Amide) | Good to Excellent | [7] | |
| Organoboron | C,N-Chelated Boranes | 1H-2,1-Benzazaboroles | Varies | [8] |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for safety and reproducibility when working with organolithium reagents.
Protocol 1: Preparation of Lithium Anilide
This protocol describes the in-situ generation of lithium anilide from aniline and n-butyllithium.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and gas-tight syringe
-
Inert gas line (Argon)
Procedure:
-
Apparatus Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon.
-
Reagent Addition: The flask is charged with anhydrous THF (30 mL) via a cannula. Aniline (1.0 eq) is added using a syringe.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution over 10 minutes using a gas-tight syringe. The reaction mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of lithium anilide.
-
Usage: The resulting solution/slurry of lithium anilide is ready for immediate use in subsequent reactions with electrophiles.
Protocol 2: Reaction of Lithium Anilide with an Electrophile (Ketone)
This protocol outlines the reaction of the prepared lithium anilide solution with acetophenone (B1666503) as a model electrophile.
Materials:
-
Lithium anilide solution (prepared as in Protocol 1)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Separatory funnel
Procedure:
-
Electrophile Addition: To the cold (-78 °C) solution of lithium anilide, a solution of acetophenone (1.0 eq) in anhydrous THF (10 mL) is added dropwise over 15 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-amino alcohol.
Visualizations
Logical Workflow for Lithium Anilide Reactions
Caption: General experimental workflow for the synthesis and reaction of lithium anilide.
Reaction Pathway: Addition to a Ketone
References
- 1. Lithium anilide complexed by pmdeta: expectation of a simple monomer, but in reality an odd trinuclear composition combining three-, four- and five-coordinate lithium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of C,N-chelated organoboron compounds with lithium anilides--formation of unexpected 1,2,3-trisubstituted 1H-2,1-benzazaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. Reactions of alkyl-lithium compounds with aryl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide - Wikipedia [en.wikipedia.org]
Initial Investigations of Lithium Insertion in Aniline Polymers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyaniline (PANI), a conductive polymer, has been a material of significant interest for electrochemical energy storage since its discovery. Its unique redox properties, high theoretical capacity, and facile synthesis make it a compelling candidate for electrode materials in lithium-ion batteries. This technical guide delves into the foundational investigations of lithium insertion into aniline (B41778) polymers, providing a comprehensive overview of the core principles, experimental methodologies, and early performance data. The document is intended to serve as a detailed resource for researchers and professionals in the field, offering insights into the electrochemical behavior of PANI and the fundamental techniques used for its characterization.
Introduction
The advent of lithium-ion battery technology spurred a search for novel electrode materials with high energy density, long cycle life, and low cost. Among the various candidates, conducting polymers, and particularly polyaniline, emerged as a promising class of materials.[1][2] The mechanism of charge storage in polyaniline is distinct from that of traditional inorganic intercalation compounds. It involves a reversible doping/dedoping process accompanied by redox transformations of the polymer backbone.[3][4] This guide revisits the initial studies that laid the groundwork for understanding and utilizing polyaniline as a host for lithium ions.
Electrochemical Principles of Lithium Insertion in Polyaniline
The electrochemical activity of polyaniline is centered around the reversible conversion between its three main oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized).[1][4] The insertion and extraction of lithium ions are coupled with the transition between these states.
-
Charging (Lithium Extraction/Anion Doping): During the charging process, the polyaniline electrode is oxidized. In a lithium-ion cell, this involves the removal of electrons from the polymer backbone. To maintain charge neutrality, anions from the electrolyte are incorporated into the polymer matrix. This process is often referred to as anion doping.
-
Discharging (Lithium Insertion/Anion Dedoping): Upon discharge, the polyaniline electrode is reduced. Electrons flow to the electrode, and to balance the charge, anions are expelled from the polymer, while lithium ions from the electrolyte can interact with the polymer chain.
The emeraldine form of polyaniline is the most conductive and is typically the state of primary interest for electrochemical applications.[5] The doping process significantly enhances the electronic conductivity of the polymer.[6]
Redox Transformation Pathway
The sequence of redox transformations in polyaniline during electrochemical cycling can be visualized as a multi-step process. The following diagram illustrates the transitions between the different oxidation states of polyaniline, which underpins the mechanism of lithium insertion and extraction.
Caption: Redox transformations of polyaniline.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial investigations of lithium insertion in polyaniline.
Synthesis of Polyaniline (Chemical Oxidative Polymerization)
This protocol describes a common method for synthesizing polyaniline powder.[3]
Materials:
-
Aniline (monomer)
-
Hydrochloric acid (1 M)
-
Ammonia (B1221849) solution (1 M)
-
Deionized water
Procedure:
-
Dissolve a specific amount of aniline in 1 M hydrochloric acid in a beaker.
-
In a separate beaker, dissolve a stoichiometric amount of ammonium peroxydisulfate in 1 M hydrochloric acid.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the ammonium peroxydisulfate solution to the aniline solution while stirring continuously.
-
Allow the polymerization reaction to proceed for a specified time (e.g., 2-4 hours) at low temperature. A dark green precipitate of polyaniline hydrochloride will form.
-
Filter the precipitate and wash it thoroughly with deionized water and ethanol to remove any unreacted monomer, oxidant, and oligomers.
-
To obtain the emeraldine base form, treat the polyaniline hydrochloride with a 1 M ammonia solution.
-
Filter the resulting dark blue/purple powder, wash it with deionized water until the filtrate is neutral, and then dry it in a vacuum oven at a specified temperature (e.g., 60 °C) for several hours.
Electrode Preparation
This protocol outlines the fabrication of a polyaniline electrode for use in a coin cell.[3][7]
Materials:
-
Synthesized Polyaniline (active material)
-
Carbon black (e.g., Super P) or Single-Walled Carbon Nanotubes (SWCNTs) (conductive additive)[7]
-
Poly(acrylic acid) (PAA) or Polytetrafluoroethylene (PTFE) (binder)[3][7]
-
Ethanol or another suitable solvent
-
Copper or aluminum foil (current collector)
Procedure:
-
Prepare a slurry by mixing the polyaniline powder, conductive additive, and binder in a specific weight ratio (e.g., 70:15:15 or 80:10:10) in a mortar or a mixer.[3][7]
-
Add a few drops of the solvent to the mixture and grind or mix until a homogeneous slurry is formed.
-
Coat the slurry onto a piece of copper or aluminum foil using a doctor blade or a similar coating technique to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter from the dried sheet.
Coin Cell Assembly
This protocol describes the assembly of a 2032-type coin cell for electrochemical testing.[3][8][9]
Materials:
-
Polyaniline electrode (working electrode)
-
Lithium metal foil (counter and reference electrode)
-
Microporous polymer separator (e.g., Celgard)
-
Electrolyte (e.g., 1 M LiClO₄ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC))[3]
-
2032 coin cell components (case, spacer, spring, gasket)
-
Crimping machine
Procedure:
-
All assembly steps must be performed in an argon-filled glovebox to prevent moisture and air contamination.
-
Place the polyaniline electrode in the center of the coin cell case.
-
Add a few drops of the electrolyte to wet the electrode surface.
-
Place the separator on top of the polyaniline electrode.
-
Add another few drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Place a spacer and a spring on top of the lithium foil.
-
Carefully place the gasket and the cap on top of the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
Electrochemical Characterization
Cyclic voltammetry is used to study the redox behavior and electrochemical stability of the polyaniline electrode.[1][10]
Procedure:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window (e.g., 1.5 V to 4.0 V vs. Li/Li⁺).[3]
-
Run the cyclic voltammetry for a specified number of cycles and record the resulting voltammogram (current vs. potential).
-
The positions of the anodic and cathodic peaks provide information about the redox potentials of the polyaniline.
Galvanostatic cycling is used to determine the specific capacity, coulombic efficiency, and cycling stability of the polyaniline electrode.[11][12]
Procedure:
-
Connect the assembled coin cell to a battery cycler.
-
Set the constant current for charging and discharging (e.g., expressed as a C-rate or in mA/g).
-
Set the upper and lower potential limits (e.g., 1.5 V and 4.0 V vs. Li/Li⁺).[3]
-
Charge the cell at a constant current until it reaches the upper potential limit.
-
Hold the cell at the upper potential limit until the current drops to a certain value (optional constant voltage step).
-
Discharge the cell at a constant current until it reaches the lower potential limit.
-
Repeat this charge-discharge cycle for a specified number of cycles.
-
The specific capacity is calculated from the discharge time, current, and the mass of the active material. The coulombic efficiency is the ratio of the discharge capacity to the charge capacity of the same cycle.
Quantitative Data from Early Investigations
The following tables summarize key performance metrics from early and foundational studies on lithium insertion in polyaniline and its composites.
Table 1: Electrochemical Performance of Polyaniline Cathodes
| Polyaniline Type | Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity after 10 Cycles (mAh/g) | Coulombic Efficiency (%) | Reference |
| PANI doped with LiPF₆ | Liquid | 125 | 114 | >90 | [13] |
| PANI doped with LiClO₄ | Liquid | 112 | 81 | >90 | [13] |
| PANI doped with LiPF₆ | Polymer | 142.6 | 117 | >95 | [13] |
| PANI doped with LiClO₄ | Polymer | 140 | 122 | >95 | [13] |
| PANI | 1 M LiClO₄ in EC/DEC | ~150 | - | ~98 | [3] |
Table 2: Performance of Polyaniline-Based Anodes
| Electrode Composition | Current Density (mA/g) | Initial Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) | Reference |
| PANI | 100 | 528 | - | - | [14] |
| PANI/10 wt% SWCNT | 100 | 830 | ~838 | 101 | [14] |
Experimental and Logical Workflows
The process of investigating lithium insertion in polyaniline follows a structured workflow, from material synthesis to electrochemical evaluation.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying polyaniline as a lithium-ion battery electrode.
Caption: A typical experimental workflow.
Conclusion
The initial investigations into lithium insertion in polyaniline laid a crucial foundation for the development of organic electrode materials for energy storage. These early studies successfully demonstrated the feasibility of using polyaniline as a host for lithium ions, elucidated the fundamental redox mechanisms, and established the key experimental protocols for characterization. While challenges such as capacity fading and lower conductivity compared to inorganic materials were identified, these pioneering efforts opened up a new avenue of research that continues to evolve with the development of nanostructured PANI composites and novel electrolyte formulations. This guide provides a comprehensive summary of these foundational aspects, serving as a valuable resource for researchers seeking to understand the historical context and fundamental principles of this important class of battery materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisit of Polyaniline as a High-Capacity Organic Cathode Material for Li-Ion Batteries [mdpi.com]
- 4. nsmn1.uh.edu [nsmn1.uh.edu]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design and Optimization of Polyaniline/SWCNT Anodes for Improved Lithium-Ion Storage [mdpi.com]
- 8. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 9. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Birch Reduction of Substituted Anilines Using Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and widely utilized method in synthetic organic chemistry for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes.[1] This transformation, traditionally carried out using an alkali metal (commonly sodium or lithium) in liquid ammonia (B1221849) with a proton source such as an alcohol, offers a unique way to access non-aromatic, cyclic structures from readily available aromatic precursors.[2][3] The use of lithium in these reductions has been noted to often provide improved yields.[2] For substituted anilines, the amino group, being an electron-donating group, directs the reduction to the ortho and meta positions of the aromatic ring.[1] This regioselectivity allows for the synthesis of specific dihydroaniline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Recent advancements in the field have led to the development of modified Birch reduction protocols that avoid the use of hazardous and inconvenient liquid ammonia, opting for alternative amine solvents at more manageable temperatures.[2][4] These modern protocols enhance the safety and scalability of the reaction, making it more amenable to industrial and pharmaceutical research settings.[5]
This document provides detailed protocols and application notes for the Birch reduction of substituted anilines using lithium, with a focus on a modern, ammonia-free procedure.
Data Presentation
The following table summarizes representative examples of the Birch reduction of substituted anilines and electronically similar compounds. Due to the limited availability of a comprehensive dataset for a wide range of substituted anilines under a single set of conditions, this table includes examples of related compounds with electron-donating groups to illustrate the expected reactivity and yields.
| Substrate | Reagents | Solvent System | Time (h) | Temperature | Product | Yield (%) | Reference |
| Aniline (B41778) | Li, EtOH | Liquid NH₃ | - | -33 °C | 1,4-Dihydrophenylamine (conjugated enamine) | - | [1] |
| 4-Methylanisole | Li (3 equiv), Ethylenediamine (B42938) (6 equiv), t-BuOH | THF | 1 | 0 °C to rt | 1-Methoxy-4-methyl-1,4-cyclohexadiene | 68 | [4] |
| N-Boc-L-phenylalanine | Li (5 equiv), Ethylenediamine (10 equiv), t-BuOH | THF | 1 | 0 °C to rt | N-Boc-3-(1,4-cyclohexadienyl)-L-alanine | 54 | [4] |
| Benzoic Acid | Li (2.5 equiv), Ethylenediamine (5 equiv) | THF | 1 | 0 °C to rt | 1,4-Dihydrobenzoic acid | 90 | [4] |
Experimental Protocols
This section provides a detailed, modern, and safer protocol for the Birch reduction of a substituted aniline using lithium and ethylenediamine in tetrahydrofuran, adapted from a procedure for electron-rich arenes.[4]
Materials:
-
Substituted Aniline (e.g., 4-methylaniline)
-
Lithium metal (in a suitable form, e.g., wire or shot)
-
Ethylenediamine (anhydrous)
-
tert-Butanol (B103910) (t-BuOH)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stirring bar
-
Ice-water bath
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the substituted aniline (1.0 equiv) and anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: To the stirred solution, add anhydrous ethylenediamine (6.0 equiv) via the dropping funnel.
-
Addition of Lithium: Carefully add lithium metal (3.0 equiv) in small portions to the reaction mixture. The solution will typically develop a deep blue or bronze color, indicating the formation of solvated electrons. Maintain the internal temperature below 10 °C during the addition.
-
Addition of Proton Source: After the lithium has been added, add tert-butanol (t-BuOH) dropwise via the dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material), cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) until the blue color disappears and the excess lithium is consumed.
-
Work-up: Allow the mixture to warm to room temperature. Add water and diethyl ether or MTBE. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with two additional portions of diethyl ether or MTBE.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dihydroaniline derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Birch reduction of a substituted aniline.
Logical Relationship of the Birch Reduction Mechanism for a Substituted Aniline
Caption: Mechanism of the Birch reduction of a substituted aniline.
References
Application of Lithium Anilide in C-H Activation: A Guide for Researchers
Application Notes and Protocols for the Directed Ortho-Metalation of Anilides
The ortho-functionalization of anilines is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Directing group-mediated C-H activation has emerged as a powerful strategy to achieve regioselective functionalization of aromatic rings. Among the various directing groups, the anilide functionality, particularly N-acylated anilines, has proven to be highly effective in directing lithiation to the ortho position. This document provides detailed application notes and experimental protocols for the use of lithium anilides in C-H activation, specifically through the mechanism of directed ortho-metalation (DoM).
Introduction to Directed Ortho-Metalation of Anilides
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.[1][2]
In the context of anilines, the amino group itself is a poor directing group for lithiation. However, acylation of the nitrogen atom to form an anilide, such as an N-pivaloylaniline, significantly enhances its directing ability.[3][4] The initial step involves the deprotonation of the acidic N-H proton by an organolithium reagent to form a lithium anilide. This is followed by the coordination of the lithium to the carbonyl oxygen of the acyl group, which positions the organolithium base in close proximity to the ortho C-H bond, facilitating its deprotonation.[5]
Key Advantages of Using N-Acylated Anilides in DoM
-
High Regioselectivity: The strong directing ability of the N-acyl group ensures exclusive functionalization at the ortho position, avoiding the formation of isomeric mixtures often seen in classical electrophilic aromatic substitution reactions.[2]
-
Broad Substrate Scope: A wide variety of substituted anilines can be employed, and a diverse range of electrophiles can be used to quench the aryllithium intermediate.[1][3]
-
Versatility of the Directing Group: The N-acyl group can often be readily removed after the desired functionalization, providing access to ortho-substituted anilines.
Experimental Protocols
The following protocols are generalized from literature procedures and provide a starting point for the ortho-functionalization of N-acylated anilines. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.
General Protocol for the Ortho-Lithiation of N-Pivaloylaniline and Electrophilic Quench
This protocol is based on the work of W. E. Parham and R. M. Piccirilli in the Journal of Organic Chemistry, 1977.[3]
Materials:
-
N-Pivaloylaniline
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., dimethyl disulfide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, septum, nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere of nitrogen or argon. Place a magnetic stir bar in the round-bottom flask.
-
Reagent Addition: To the flask, add N-pivaloylaniline (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lithiation: Slowly add a solution of n-butyllithium (2.2 equivalents) in hexane (B92381) to the stirred solution of the anilide. The first equivalent deprotonates the N-H proton, and the second equivalent effects the ortho-lithiation.
-
Reaction Time: Stir the reaction mixture at 0 °C for the time specified in the relevant literature for the specific substrate (typically 1-2 hours).[3]
-
Electrophilic Quench: Cool the reaction mixture to the appropriate temperature for the electrophile addition (e.g., -78 °C for many electrophiles). Slowly add the electrophile (1.1-1.5 equivalents) to the reaction mixture.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 1-16 hours). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the results of ortho-functionalization of various N-pivaloylanilines using the directed ortho-metalation strategy.
| Substrate | Electrophile | Product | Yield (%) | Reference |
| N-Pivaloylaniline | Dimethyl disulfide | 2-(Methylthio)-N-pivaloylaniline | 85 | [3] |
| N-Pivaloylaniline | Iodine | 2-Iodo-N-pivaloylaniline | 75 | [3] |
| N-Pivaloylaniline | Carbon dioxide | 2-(Pivalamido)benzoic acid | 80 | [3] |
| N-Pivaloyl-p-toluidine | Dimethyl disulfide | 2-(Methylthio)-N-pivaloyl-p-toluidine | 90 | [3] |
| N-Pivaloyl-m-anisidine | Dimethyl disulfide | 2-(Methylthio)-N-pivaloyl-m-anisidine | 60 | [3] |
| N-Pivaloyl-p-chloroaniline | Dimethyl disulfide | 2-(Methylthio)-N-pivaloyl-p-chloroaniline | 88 | [3] |
Visualizations
Experimental Workflow for Directed Ortho-Metalation
Caption: Experimental workflow for the directed ortho-metalation of N-acylated anilines.
Logical Relationship in Directed Ortho-Metalation
Caption: Logical steps in the directed ortho-metalation of N-acylated anilines.
References
Application Notes and Protocols: In Situ Generation of Lithium Anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium anilide is a potent nucleophile and a key intermediate in various organic syntheses, enabling the formation of carbon-nitrogen bonds. Its in situ generation from aniline (B41778) and a strong organolithium base, such as n-butyllithium (n-BuLi), is a common and efficient method that avoids the isolation of the often unstable lithium anilide. This document provides a detailed protocol for the in situ generation of lithium anilide, intended for use in a research and development setting. The procedure outlines the necessary precautions for handling pyrophoric and moisture-sensitive reagents.
Reagents and Materials
A summary of the essential reagents and their properties is provided in the table below. It is crucial to use anhydrous solvents and reagents to ensure the success of the reaction.
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Properties |
| Aniline | C₆H₅NH₂ | 93.13 | Starting Material | Weakly acidic proton on nitrogen (pKa ≈ 30 in THF) |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Deprotonating Agent | Strong base, pyrophoric, moisture-sensitive.[1][2] |
| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Solvent | Good solvent for organolithium compounds; must be anhydrous.[1][3] |
| Argon or Nitrogen | Ar or N₂ | - | Inert Gas | Prevents reaction with atmospheric oxygen and moisture.[2] |
Experimental Protocol
The following protocol details the step-by-step procedure for the in situ generation of lithium anilide. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[2]
1. Glassware Preparation:
-
All glassware (e.g., two-neck round-bottom flask, dropping funnel, magnetic stir bar) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Assemble the glassware while hot and immediately place it under an inert atmosphere by purging with argon or nitrogen.
2. Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous tetrahydrofuran (THF) via syringe.
-
Add aniline to the THF with stirring.
-
Cool the solution to 0 °C using an ice-water bath.
3. Addition of n-Butyllithium:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.[2] It is commercially available as a solution in hexanes.[3]
-
Slowly add one equivalent of n-butyllithium solution to the stirred aniline solution via syringe through the rubber septum. The addition should be dropwise to control the exothermic reaction.
-
During the addition, a color change and/or the formation of a precipitate may be observed, indicating the formation of lithium anilide. The deprotonation of aniline by n-BuLi is a metalation reaction.[1][3]
4. Reaction Completion:
-
After the complete addition of n-butyllithium, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete deprotonation.
-
The resulting solution/suspension of lithium anilide is now ready for subsequent reactions in situ.
5. Quenching (for analysis or workup):
-
If the reaction needs to be quenched, slowly add a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride, at 0 °C. This should be done cautiously as the reaction can be exothermic.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the in situ generation of lithium anilide.
Caption: Experimental workflow for the in situ generation of lithium anilide.
Signaling Pathway Diagram
The chemical transformation involved in the in situ generation of lithium anilide can be represented as a simple reaction pathway.
Caption: Reaction pathway for the deprotonation of aniline with n-butyllithium.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. [2] It should be handled by trained personnel in a fume hood under an inert atmosphere.
-
Anhydrous solvents are essential, as water will quench the n-butyllithium.
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
-
A Class D fire extinguisher should be readily available for fires involving organometallic reagents.
References
Application Notes and Protocols for Lithium-Mediated Amination of Aryl Halides with Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a carbon-nitrogen (C-N) bond to synthesize arylamines is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. Among the various methods available, the lithium-mediated amination of aryl halides with aniline (B41778) offers a powerful and versatile approach for the synthesis of diarylamines. This reaction can be broadly categorized into two main pathways: a transition-metal-catalyzed process, typically a variant of the Buchwald-Hartwig amination, and a transition-metal-free method that proceeds through a benzyne (B1209423) intermediate.
This document provides detailed application notes and protocols for both palladium-catalyzed and transition-metal-free lithium-mediated amination of aryl halides with aniline, offering researchers the flexibility to choose the most suitable method based on their specific substrate and functional group tolerance requirements.
Palladium-Catalyzed Amination using Lithium Amides
In this approach, a lithium amide, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), serves as a potent nitrogen nucleophile source in a palladium-catalyzed cross-coupling reaction.[1][2] This method is highly efficient and offers good functional group tolerance. The reaction is catalyzed by a palladium source, such as Pd(dba)₂, in the presence of a bulky phosphine (B1218219) ligand like P(t-Bu)₃.[1][2]
Experimental Protocol: Palladium-Catalyzed Amination
This protocol is adapted from the work of Lee, Jørgensen, and Hartwig (2001).[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.02 mmol, 2 mol%)
-
Anhydrous toluene (B28343) or dioxane (5 mL)
-
Anhydrous workup solvents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), aniline (1.2 mmol), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol) in anhydrous toluene or dioxane (2 mL).
-
Addition of Reagents: To the Schlenk tube containing the aryl halide and aniline, add the catalyst solution followed by the remaining anhydrous solvent (3 mL).
-
Initiation of Reaction: Add lithium bis(trimethylsilyl)amide (1.4 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diarylamine.
Transition-Metal-Free Amination via Benzyne Intermediate
This classical yet effective method relies on the generation of a highly reactive benzyne intermediate from an aryl halide using a strong, non-nucleophilic base like a lithium amide. The benzyne intermediate is then trapped by aniline to form the desired diarylamine. This approach is particularly useful for the synthesis of substituted diarylamines where the regiochemical outcome can be predicted based on the stability of the benzyne intermediate.
Experimental Protocol: Transition-Metal-Free Amination
Materials:
-
Aryl halide (e.g., chlorobenzene, bromobenzene) (1.0 mmol)
-
Aniline (2.0 mmol)
-
Lithium diisopropylamide (LDA) or Lithium amide (LiNH₂) (2.2 mmol)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) (10 mL)
-
Anhydrous workup solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aryl halide (1.0 mmol) and anhydrous solvent (5 mL) under a nitrogen atmosphere.
-
Addition of Aniline: Add aniline (2.0 mmol) to the reaction flask.
-
Preparation and Addition of Lithium Amide: In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine (B44863) in THF at -78 °C, or use commercially available LDA or LiNH₂. Slowly add the lithium amide solution (2.2 mmol) to the reaction mixture at room temperature or as specified by the procedure for the particular aryl halide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. The reaction is often rapid. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
Data Presentation
The following table summarizes representative yields for the lithium-mediated amination of various aryl halides with aniline under different conditions.
| Entry | Aryl Halide | Amine | Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-tert-butylbenzene | Aniline | Palladium-Catalyzed | Pd₂(dba)₃ / P(t-Bu)₃ / LiN(SiMe₃)₂ | Toluene | 100 | 2 | 95 | [2] |
| 2 | 4-Chlorotoluene | Aniline | Palladium-Catalyzed | Pd₂(dba)₃ / P(t-Bu)₃ / LiN(SiMe₃)₂ | Dioxane | 100 | 18 | 88 | [2] |
| 3 | 2-Bromotoluene | Aniline | Palladium-Catalyzed | Pd₂(dba)₃ / P(t-Bu)₃ / LiN(SiMe₃)₂ | Toluene | 80 | 3 | 98 | [2] |
| 4 | 1-Bromonaphthalene | Aniline | Palladium-Catalyzed | Pd₂(dba)₃ / P(t-Bu)₃ / LiN(SiMe₃)₂ | Toluene | 100 | 2 | 97 | [2] |
| 5 | Chlorobenzene | Aniline | Benzyne-Mediated | NaNH₂ | NH₃ (l) | -33 | rapid | High | [3] |
| 6 | Bromobenzene | Aniline | Benzyne-Mediated | KNH₂ | NH₃ (l) | -33 | rapid | High | [3] |
Note: Specific yields for transition-metal-free reactions of substituted aryl halides with aniline using lithium amides are not extensively documented in single comprehensive reports. The yields are generally high but can vary depending on the substrate and reaction conditions. The examples with sodium and potassium amide are illustrative of the benzyne pathway's efficiency.
Mandatory Visualizations
Experimental Workflow: Transition-Metal-Free Amination
Caption: Experimental workflow for the transition-metal-free amination.
Signaling Pathway: Benzyne-Mediated Amination Mechanism
Caption: Mechanism of the benzyne-mediated amination of an aryl halide.
References
Application Notes and Protocols: Lithium Anilide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lithium anilide, generated in situ, in palladium-catalyzed cross-coupling reactions. The focus is on a selective para-C-H arylation of anilines, a transformation that highlights the utility of lithium anilide in forming C-C bonds, deviating from the more common C-N bond formation.
Introduction
Lithium amides are potent nucleophiles and strong bases that have found significant application in organic synthesis. While the Buchwald-Hartwig amination has extensively utilized various amines for C-N cross-coupling, the direct use of lithium anilide as a nucleophile is less common. Recent advancements have demonstrated a unique application of in situ generated lithium anilide in a palladium-catalyzed para-C-H arylation of anilines.[1][2] This method offers a novel strategy for the synthesis of biaryl amines, which are important structural motifs in pharmaceuticals and functional materials.
The key to this transformation is the temporary installation of a bulky protecting group on the aniline (B41778) nitrogen, which sterically hinders N-arylation and directs the reactivity towards the aromatic ring. The in situ deprotonation of the N-H group with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) generates the reactive lithium anilide species.[1][2]
Reaction Principle and Signaling Pathway
The overall transformation involves the palladium-catalyzed reaction of an N-protected aniline with an aryl halide. The reaction proceeds via the in situ formation of a lithium anilide, which then participates in a C-H activation/arylation catalytic cycle. A bulky N-protecting group, such as the trityl group, is crucial for directing the arylation to the para position of the aniline ring and preventing competitive N-arylation.[1][2]
Quantitative Data
The following table summarizes the results for the palladium-catalyzed para-arylation of N-triphenylmethylaniline with chlorobenzene (B131634) under various conditions. The data highlights the importance of the palladium precatalyst, ligand, base, and temperature for achieving high yields.
| Entry | Pd Precatalyst | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | - | LiHMDS | 80 | Trace |
| 2 | Pd₂(dba)₃ | - | LiHMDS | 80 | Trace |
| 3 | [Pd(allyl)Cl]₂ | - | LiHMDS | 80 | Trace |
| 4 | Pd G3 | tBuXPhos | LiHMDS | 80 | 85 |
| 5 | Pd G3 | tBuXPhos | LiHMDS | 60 | 65 |
| 6 | Pd G3 | tBuXPhos | LiHMDS | 100 | 82 |
| 7 | Pd G3 | XPhos | LiHMDS | 80 | 78 |
| 8 | Pd G3 | SPhos | LiHMDS | 80 | 55 |
| 9 | Pd G3 | RuPhos | LiHMDS | 80 | 62 |
| 10 | Pd G3 | tBuXPhos | NaHMDS | 80 | 75 |
| 11 | Pd G3 | tBuXPhos | KHMDS | 80 | 72 |
| 12 | No Pd | tBuXPhos | LiHMDS | 80 | 0 |
Data adapted from a study on the para-arylation of N-triphenylmethylaniline.[1][2] The use of a bulky, electron-rich phosphine (B1218219) ligand like tBuXPhos in combination with a third-generation palladium precatalyst (Pd G3) and LiHMDS as the base provides the optimal conditions for this transformation.[2]
Experimental Protocols
Protocol for in situ Generation of Lithium Anilide and Subsequent para-C-H Arylation
This protocol describes a general procedure for the palladium-catalyzed para-C-H arylation of an N-tritylated aniline with an aryl chloride.
Materials:
-
N-tritylaniline derivative (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (1-2 mol%)
-
Lithium hexamethyldisilazide (LiHMDS) (1.5 equiv)
-
Anhydrous, degassed toluene (B28343) or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the N-tritylaniline, aryl chloride, and tBuXPhos Pd G3 precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.
-
Base Addition: While stirring, add the LiHMDS solution dropwise to the reaction mixture at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired para-arylated N-tritylaniline.
-
Deprotection (if required): The trityl group can be removed by treatment with a mild acid such as trifluoroacetic acid in dichloromethane (B109758) to yield the final para-arylated aniline.
Conclusion
The in situ generation of lithium anilide represents a valuable strategy for achieving selective C-H functionalization of anilines. This approach circumvents the challenges associated with the direct use of aniline in C-N coupling reactions by employing a sterically demanding protecting group to direct the reactivity to the para-position of the aromatic ring. The provided data and protocols offer a starting point for researchers interested in exploring this novel application of lithium anilide in the synthesis of valuable biarylamine structures. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this methodology in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Conductive Polyaniline using Lithium and Aniline Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers have garnered significant interest in various fields, including electronics, energy storage, and biomedical applications, owing to their unique combination of polymeric properties and electrical conductivity. Polyaniline (PANI) is a prominent member of this class of materials due to its straightforward synthesis, environmental stability, and tunable conductivity. The electrical properties of PANI can be significantly enhanced through doping, a process of introducing charge carriers into the polymer backbone. This document provides detailed protocols for the synthesis of polyaniline and its subsequent doping with lithium salts to produce highly conductive materials. The application of lithium salts as dopants is particularly relevant for the development of advanced electrode materials for lithium-ion batteries and other electrochemical devices.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of lithium-doped polyaniline.
Table 1: Conductivity of Polyaniline Doped with Various Lithium Salts
| Lithium Salt | Dopant Concentration (M) | Solvent | Conductivity (S/cm) | Reference |
| LiCl | 0.0625 | 1 M HCl | - | [1] |
| LiCl | 2.5 | 1 M HCl | 25.01 | [1] |
| LiCl | 3.0 | 1 M HCl | Decreased | [1] |
| LiBF₄ | 0.025 | EC/DMC | - | [1] |
| LiBF₄ | 0.1 | EC/DMC | ~10⁻¹ | [1] |
| LiPF₆ | - | EC/DMC | - | [1] |
| LiClO₄ | - | EC/DMC | - | [1] |
EC: Ethylene Carbonate, DMC: Dimethyl Carbonate
Table 2: Electrochemical Properties of Lithium-Doped Polyaniline as a Cathode Material
| Dopant | Electrolyte | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) after 10 cycles | Reference |
| LiPF₆ | Liquid | 125 | 114 | |
| LiClO₄ | Liquid | 112 | 81 | |
| LiPF₆ | Polymer | 142.6 | 117 | |
| LiClO₄ | Polymer | 140 | 122 |
Experimental Protocols
Protocol 1: Synthesis of Polyaniline (Emeraldine Salt) by Chemical Oxidative Polymerization
This protocol describes the synthesis of the conductive emeraldine (B8112657) salt form of polyaniline.
Materials:
-
Aniline (B41778) (C₆H₅NH₂)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
Procedure:
-
In a 250 mL beaker, dissolve 2.0 mL of aniline in 50 mL of 1 M HCl solution. Stir the solution magnetically for 15 minutes at room temperature.
-
In a separate 100 mL beaker, dissolve 5.0 g of ammonium persulfate in 50 mL of 1 M HCl solution.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the ammonium persulfate solution to the aniline solution dropwise while stirring continuously.
-
Continue stirring the reaction mixture in the ice bath for 2 hours. A dark green precipitate of polyaniline emeraldine salt will form.
-
Filter the precipitate using a Buchner funnel and wash it with 1 M HCl until the filtrate becomes colorless.
-
Wash the precipitate with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting dark green powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Doping of Polyaniline with Lithium Salts
This protocol details the process of doping the synthesized polyaniline with a lithium salt (e.g., LiCl) to further enhance its conductivity.
Materials:
-
Synthesized Polyaniline (Emeraldine Salt)
-
Lithium Chloride (LiCl)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a solution of the desired concentration of LiCl in 1 M HCl. For example, to prepare a 2.5 M LiCl solution, dissolve the appropriate amount of LiCl in 1 M HCl.
-
Disperse a known amount of the synthesized polyaniline powder in the LiCl/HCl solution.
-
Stir the mixture vigorously at room temperature for 24 hours to ensure thorough doping.
-
Collect the lithium-doped polyaniline by filtration.
-
Wash the product with deionized water to remove excess salt and acid.
-
Finally, wash with acetone and dry the product in a vacuum oven at 60 °C for 24 hours.
Protocol 3: Characterization of Lithium-Doped Polyaniline
A. Four-Point Probe Conductivity Measurement:
-
Press the dried lithium-doped polyaniline powder into a pellet using a hydraulic press.
-
Use a four-point probe setup to measure the conductivity of the pellet.
-
Apply a constant current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the conductivity (σ) using the formula: σ = 1/ρ, where ρ is the resistivity. The resistivity can be calculated from the measured voltage, current, and the geometry of the pellet and probes.
B. Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the sample to identify the characteristic vibrational bands of polyaniline and confirm the changes upon doping.
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the sample in a suitable solvent (e.g., N-methyl-2-pyrrolidone) and record the UV-Vis spectrum to observe the electronic transitions characteristic of the different oxidation states of polyaniline.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, doping, and characterization of conductive polyaniline.
Caption: Proposed mechanism of lithium ion doping in polyaniline.
References
Application Notes and Protocols: Directed ortho-Metalation of Anilines with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1] In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.[1] For aniline (B41778) derivatives, the amino group itself or a protected form serves as the DMG. This methodology provides a versatile and efficient route to synthesize highly substituted anilines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science.
The primary challenge in the DoM of anilines is the acidic nature of the N-H protons in primary and secondary anilines, which would be preferentially deprotonated by the organolithium base. Therefore, the amino group is typically protected with a suitable directing group that also enhances the acidity of the ortho protons. Common protecting groups that also function as effective DMGs include pivaloyl (-COt-Bu), tert-butoxycarbonyl (Boc), and dimethylamino (-NMe₂).[2][3]
Mechanism of Directed ortho-Metalation of Anilines
The generally accepted mechanism for the DoM of a protected aniline involves the following key steps:
-
Coordination: The organolithium reagent (R-Li), which often exists as an aggregate, coordinates to the heteroatom (oxygen or nitrogen) of the directing group on the aniline derivative. This coordination brings the organolithium base in close proximity to the ortho proton.
-
Deprotonation: The coordinated organolithium acts as a strong base, abstracting a proton from the sterically accessible ortho position of the aromatic ring. This step forms a stable five- or six-membered ring-like transition state.
-
ortho-Lithiated Intermediate: The deprotonation results in the formation of a new organolithium species, an ortho-lithiated aniline derivative. This intermediate is a potent nucleophile.
-
Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile (E⁺), leading to the formation of the ortho-substituted aniline derivative with high regioselectivity.
Directing Groups for the DoM of Anilines
The choice of the directing group is crucial for a successful DoM reaction. The ideal DMG should:
-
Be easily installed and removed (if necessary).
-
Effectively direct the lithiation to the ortho position.
-
Be stable to the strongly basic conditions.
Commonly used directing groups for anilines are:
-
N-Pivaloyl: The pivaloyl group is a robust and highly effective DMG for the ortho-lithiation of anilines. It can be readily introduced by reacting the aniline with pivaloyl chloride.
-
N-Boc: The tert-butoxycarbonyl group is another widely used DMG. It is particularly attractive due to its ease of installation and removal under mild acidic conditions.
-
N,N-dialkyl: The N,N-dimethylamino group can direct ortho-lithiation, although it is generally considered a weaker directing group compared to acyl derivatives.[2]
Data Presentation
The following table summarizes the directed ortho-metalation of various N-pivaloylanilines with n-butyllithium, followed by quenching with different electrophiles.
| Entry | Substrate (N-Pivaloylaniline) | Electrophile | Product | Yield (%) |
| 1 | Aniline | (CH₃)₂S₂ | 2-(Methylthio)-N-pivaloylaniline | 78 |
| 2 | Aniline | DMF | 2-Formyl-N-pivaloylaniline | 53 |
| 3 | p-Chloroaniline | (CH₃)₂S₂ | 4-Chloro-2-(methylthio)-N-pivaloylaniline | 87 |
| 4 | p-Chloroaniline | DMF | 4-Chloro-2-formyl-N-pivaloylaniline | 79 |
| 5 | m-Anisidine | (CH₃)₂S₂ | 3-Methoxy-2-(methylthio)-N-pivaloylaniline | 79 |
| 6 | m-Anisidine | C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-3-methoxy-N-pivaloylaniline | 79 |
| 7 | o-Toluidine | (CH₃)₂S₂ | 2-Methyl-6-(methylthio)-N-pivaloylaniline | 82 |
| 8 | o-Toluidine | DMF | 2-Formyl-6-methyl-N-pivaloylaniline | 70 |
Data sourced from Fuhrer, W.; Gschwend, H. W. J. Org. Chem. 1979, 44 (7), 1133–1136.
Experimental Protocols
Protocol 1: General Procedure for the Directed ortho-Lithiation of N-Pivaloylanilines
This protocol is adapted from the work of Fuhrer and Gschwend.[4]
Materials:
-
N-Pivaloylaniline derivative
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., dimethyl disulfide, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the N-pivaloylaniline substrate (1.0 eq.).
-
Dissolution: Add anhydrous Et₂O or THF via syringe. The volume of the solvent should be sufficient to dissolve the substrate upon cooling.
-
Cooling: Cool the solution to the desired temperature, typically 0 °C or -78 °C, using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Addition of Organolithium Reagent: Slowly add a solution of n-BuLi in hexanes (typically 2.0-2.5 eq.) dropwise via syringe while maintaining the internal temperature. The addition rate should be controlled to avoid a significant exotherm.
-
Lithiation: Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours at 25 °C for some substrates as reported, though lower temperatures and shorter times are often sufficient and should be optimized). The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Cool the reaction mixture again (if the lithiation was performed at a higher temperature) to a low temperature (e.g., 0 °C or -78 °C). Slowly add the electrophile (1.2-1.5 eq.) dropwise.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired ortho-substituted N-pivaloylaniline.
Logical Relationships of Directing Groups
The effectiveness of a directing group in DoM is related to its ability to coordinate with the lithium cation and its electronic properties. Generally, stronger Lewis basic groups that can form stable chelation complexes are more effective directing groups.
Conclusion
Directed ortho-metalation of anilines is a highly valuable synthetic tool for the regioselective synthesis of substituted anilines. The choice of an appropriate N-protecting group, which also serves as the directing group, is critical for the success of the reaction. The N-pivaloyl group has proven to be a particularly effective DMG, allowing for the high-yield synthesis of a variety of ortho-functionalized anilines. The provided protocols and data serve as a practical guide for researchers in the application of this powerful methodology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Birch Reduction of Electron-Rich Anilines
Welcome to the technical support center for the Birch reduction of electron-rich anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic transformation. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help improve the yield and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Birch reduction of electron-rich anilines often low-yielding?
A1: The Birch reduction of anilines, particularly those with electron-donating substituents, can be challenging for several reasons. The electron-rich nature of the aromatic ring makes it less susceptible to accepting an electron from the alkali metal, thus slowing down the reaction rate.[1][2] This can lead to incomplete conversion and a mixture of starting material and partially reduced products. Furthermore, the amino group can participate in side reactions, and the basicity of the reaction medium can lead to undesired byproducts.
Q2: Which alkali metal is best for the Birch reduction of anilines?
A2: While sodium is traditionally used, lithium metal often provides superior yields in the Birch reduction of substituted aromatics, including anilines.[3][4] Lithium has a higher reduction potential and is more soluble in liquid ammonia (B1221849), leading to a more efficient reduction process.
Q3: What is the role of the alcohol co-solvent, and which one should I choose?
A3: The alcohol (e.g., ethanol (B145695) or tert-butanol) serves as a crucial proton source in the reaction.[1] After the initial electron transfer to the aniline (B41778), the resulting radical anion is protonated by the alcohol. Without a sufficiently acidic proton source, the highly basic intermediates can lead to side reactions such as dimerization of the aromatic rings. tert-Butanol (B103910) is often preferred as it is less acidic than ethanol, which can help to prevent premature quenching of the solvated electrons and minimize side reactions.
Q4: What are the expected products from the Birch reduction of an electron-rich aniline?
A4: The Birch reduction of an aniline derivative typically yields a mixture of non-conjugated dihydroisomers. For example, the reduction of N,N-dimethylaniline produces 2,5-dihydro-N,N-dimethylaniline and 2,3-dihydro-N,N-dimethylaniline.[3] The electron-donating amino group directs the reduction to the ortho and meta positions of the aromatic ring.
Troubleshooting Guide
This guide addresses common issues encountered during the Birch reduction of electron-rich anilines and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reducing agent. 2. Presence of moisture or oxygen in the reaction setup. 3. Low reaction temperature. 4. Deactivated alkali metal surface. | 1. Use a larger excess of the alkali metal (lithium is preferred). 2. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 3. Allow the reaction to proceed at the boiling point of ammonia (-33 °C) rather than at -78 °C to increase the reaction rate. 4. Cut the alkali metal into small, fresh pieces immediately before use to expose a clean, reactive surface. |
| Formation of Polymeric or Tar-like Byproducts | 1. Absence or insufficient amount of a proton source (alcohol). 2. Overly concentrated reaction mixture. | 1. Ensure an adequate amount of a proton donor (e.g., tert-butanol) is present to quench the anionic intermediates. 2. Perform the reaction under more dilute conditions. |
| Over-reduction to Tetrahydro or Fully Saturated Products | 1. Prolonged reaction time. 2. Use of a highly reactive metal like lithium in excess. | 1. Monitor the reaction progress closely (e.g., by the persistence of the blue color) and quench the reaction as soon as the starting material is consumed. 2. Reduce the equivalents of lithium or consider using sodium, which is less reactive. |
| N-Dealkylation of Tertiary Anilines | Cleavage of the N-alkyl bond under the strongly reducing conditions. | This is a known side reaction. Consider using milder, modified Birch reduction conditions or alternative reducing agents if this is a significant issue. Protecting the amine may be an option, but the protecting group must be stable to the reaction conditions. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents (especially the alkali metal and liquid ammonia). 2. Inconsistent reaction setup and procedure. | 1. Use high-purity, fresh reagents. Ensure the liquid ammonia is anhydrous. 2. Standardize the experimental protocol, including the rate of addition of reagents and temperature control. |
Experimental Protocols
General Protocol for the Birch Reduction of an Electron-Rich Aniline (e.g., N,N-Dimethylaniline)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N,N-Dimethylaniline (1.0 eq)
-
Lithium metal (2.5 - 5.0 eq)
-
Anhydrous liquid ammonia
-
tert-Butanol (4.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Quenching agent (e.g., ammonium (B1175870) chloride or isoprene)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense the required volume of anhydrous liquid ammonia into the flask at -78 °C.
-
Add the lithium metal in small pieces to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
A solution of N,N-dimethylaniline and tert-butanol in anhydrous diethyl ether or THF is added dropwise to the lithium-ammonia solution over 30 minutes.
-
Allow the reaction to stir at -78 °C to -33 °C, monitoring the persistence of the blue color which indicates the presence of solvated electrons. The reaction time can vary from 1 to 5 hours depending on the substrate.
-
Once the reaction is complete (disappearance of starting material by TLC or GC), quench the reaction by the careful addition of ammonium chloride or isoprene (B109036) until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Carefully add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Birch reduction of various substituted aromatic compounds to provide a comparative overview. Please note that yields are highly substrate-dependent and the conditions below serve as a starting point for optimization.
| Substrate | Alkali Metal (eq.) | Proton Source (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | Li (2.5) | t-BuOH (4.0) | NH₃/THF | -78 to -33 | 2 | ~75-85 | General Protocol |
| Anisole | Li (2.5) | EtOH (4.0) | NH₃/Et₂O | -78 | 1.5 | 80 | [5] |
| Toluene | Na (2.3) | EtOH (excess) | NH₃ | -78 | 1 | 80-85 | [5] |
| Benzoic Acid | Li (2.5) | t-BuOH (2.0) | NH₃/THF | -78 | 0.5 | 90 | [5] |
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A typical experimental workflow for the Birch reduction of an electron-rich aniline.
Caption: A troubleshooting decision tree for low yields in the Birch reduction of anilines.
This technical support center provides a starting point for addressing common challenges in the Birch reduction of electron-rich anilines. For novel substrates, empirical optimization of the reaction conditions will likely be necessary to achieve the desired outcome.
References
Technical Support Center: Overcoming Solubility Issues of Lithium Anilide in THF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of lithium anilide in tetrahydrofuran (B95107) (THF).
Frequently Asked Questions (FAQs)
Q1: Why is my lithium anilide crashing out of THF?
A1: Lithium anilide, like many organolithium compounds, can form aggregates that are sparingly soluble in THF, especially at lower temperatures or higher concentrations. The formation of these aggregates is a primary reason for precipitation.
Q2: What are the immediate steps I can take if I observe precipitation?
A2: If precipitation occurs, you can try gently warming the mixture while stirring. However, be cautious as prolonged exposure to higher temperatures can lead to the decomposition of THF by organolithium reagents. Another immediate step is to add a co-solvent known to improve the solubility of lithium amides.
Q3: What are co-solvents and how do they help?
A3: Co-solvents are added in small quantities to the primary solvent (THF) to improve the solubility of a solute. For lithium anilide, polar aprotic co-solvents like hexamethylphosphoramide (B148902) (HMPA) or its safer alternative, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), can be effective. These co-solvents break down the aggregates of lithium anilide, leading to better solvation and increased solubility. Aromatic hydrocarbons like toluene (B28343) or benzene (B151609) can also act as co-solvents and may improve solubility.
Q4: Can additives other than co-solvents improve solubility?
A4: Yes, lithium halide salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), are often used as additives to enhance the solubility of organolithium reagents. These salts can form mixed aggregates with lithium anilide, which are more soluble in THF than the homoaggregates of lithium anilide itself.
Troubleshooting Guides
This section provides a more detailed approach to specific issues you might encounter during your experiments.
| Issue | Probable Cause | Solution |
| Lithium anilide precipitates immediately upon formation. | High concentration of the reagent. | Prepare the lithium anilide at a lower concentration. If the protocol allows, use a larger volume of THF for the reaction. |
| Low temperature of the reaction mixture. | While low temperatures are often necessary for selectivity, try increasing the temperature slightly (e.g., from -78°C to -40°C) to see if the precipitate dissolves. Monitor for any signs of decomposition. | |
| The reaction is sluggish and gives a low yield, possibly due to poor solubility. | The lithium anilide is aggregated and thus less reactive. | Add a co-solvent like HMPA or DMPU (typically 5-10% by volume). These additives are known to break down aggregates and increase the reactivity of organolithium species. |
| Add anhydrous lithium chloride (LiCl) to the reaction mixture. LiCl can form more soluble mixed aggregates with the lithium anilide. | ||
| A gelatinous precipitate forms that is difficult to stir. | Formation of large, poorly solvated aggregates. | Change the order of addition. For instance, adding the aniline (B41778) to a solution of n-butyllithium in THF might lead to a more dispersed and soluble lithium anilide. |
| Consider using a different solvent system altogether, such as a mixture of THF and a non-polar solvent like toluene, which can sometimes prevent the formation of unmanageable precipitates. |
Quantitative Data
| Solvent System | Molar Ratio (Li-Pyrrolidide:THF) | Solubility (wt%) |
| Hexane | - | 7.0 |
| Cyclohexane | - | 14.4 |
| Toluene | - | 13.5 |
| Hexane / THF | 1 : 1.5 | 18.8 |
| Cyclohexane / THF | 1 : 1.5 | 23.5 |
| Toluene / THF | 1 : 1.5 | 24.0 |
| Data adapted from a patent on lithium pyrrolidide solutions, illustrating the significant increase in solubility with the addition of THF to hydrocarbon solvents. |
Experimental Protocols
Protocol for the Preparation of a Soluble Lithium Anilide Solution in THF
This protocol includes steps to mitigate solubility issues.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous co-solvent (e.g., HMPA or DMPU, optional)
-
Anhydrous lithium chloride (LiCl, optional)
-
Anhydrous reaction vessel with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: Ensure the reaction vessel is oven-dried and cooled under a stream of inert gas.
-
Initial Setup: Add anhydrous THF to the reaction vessel. If using LiCl as an additive, add it at this stage and stir until it dissolves.
-
Addition of Aniline: Add the freshly distilled aniline to the THF solution and stir.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of n-Butyllithium: Slowly add the n-butyllithium solution dropwise to the stirred aniline/THF solution. The formation of lithium anilide is usually indicated by a color change.
-
Troubleshooting Precipitation:
-
If a precipitate forms during the addition of n-BuLi, pause the addition and allow the mixture to stir for 10-15 minutes.
-
If the precipitate persists, consider adding a small amount of a co-solvent like HMPA or DMPU (e.g., 5% of the total THF volume) to the reaction mixture.
-
Alternatively, allowing the reaction to warm slightly may help dissolve the precipitate.
-
-
Completion of the Reaction: Once the addition of n-BuLi is complete, allow the reaction mixture to stir at the designated temperature for the required time to ensure complete formation of the lithium anilide.
Visualizations
The following diagrams illustrate the concepts discussed in this technical support center.
preventing over-reduction in lithium-ammonia reduction of anilines
Welcome to the technical support center for the lithium-ammonia (Birch) reduction of anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing over-reduction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions encountered during the lithium-ammonia reduction of anilines.
Q1: What is the primary cause of over-reduction in the Birch reduction of anilines?
Over-reduction in the Birch reduction of anilines, leading to the formation of saturated amines or other undesired products, is often a result of the reaction conditions being too harsh or prolonged. Lithium is a very powerful reducing agent, and if the reaction is not carefully controlled, the initially formed dihydroaniline product can be further reduced.[1][2] Key factors that contribute to over-reduction include an excessive amount of lithium, a prolonged reaction time after the substrate has been consumed, and the choice of proton source.
Q2: My reaction produced a mixture of 2,5-dihydro-N,N-dimethylaniline and 2,3-dihydro-N,N-dimethylaniline. Is this expected, and how can I improve the selectivity?
Yes, the formation of a mixture of dihydro isomers is common in the Birch reduction of N,N-dialkylanilines.[3] The amino group is an electron-donating group, which influences the position of protonation on the aromatic ring during the reduction.[4][5] The distribution of these isomers can be influenced by both steric and electronic factors of the substituents on the aniline (B41778). Achieving high regioselectivity can be challenging. Experimenting with different N-substituents or adding co-solvents to influence the solvation of the reaction intermediates may offer some control over the product ratio.
Q3: I am observing the formation of a conjugated enamine. How can this be avoided?
The formation of conjugated enamines is a known outcome in the Birch reduction of anilines.[1][2] This can occur through isomerization of the initial dihydro product. To minimize this, it is crucial to use a sufficiently acidic proton source, such as an alcohol (e.g., ethanol (B145695) or tert-butanol), which can rapidly protonate the reaction intermediates and quench the reaction effectively.[2] Additionally, ensuring a low reaction temperature and a prompt work-up after the reaction is complete can help to prevent this isomerization.
Q4: What is the ideal stoichiometry of lithium and the proton source to prevent over-reduction?
The optimal stoichiometry can be substrate-dependent. However, a general guideline is to use a slight excess of lithium (typically 2.5-3.0 equivalents) relative to the aniline substrate to ensure complete conversion. For the proton source, such as ethanol or tert-butanol (B103910), a larger excess is generally used to ensure that it is readily available to protonate the intermediates. A good starting point is to use a 1:10 molar ratio of substrate to alcohol. It is critical to perform small-scale trial reactions to determine the optimal stoichiometry for your specific aniline derivative.
Q5: The deep blue color of the reaction disappeared immediately after adding the aniline. What does this indicate?
The characteristic blue color of a lithium-ammonia solution is due to solvated electrons. If this color dissipates immediately upon addition of the aniline, it indicates a rapid reaction is occurring. This is generally a good sign. However, if the color does not persist even with the addition of more lithium, it could suggest the presence of impurities (e.g., water or iron) that are consuming the solvated electrons. Ensure all glassware is scrupulously dried and use high-purity reagents. It is also recommended to distill ammonia (B1221849) from sodium before use to remove any residual water.
Q6: How can I effectively quench the reaction to prevent over-reduction and other side reactions?
A rapid and effective quench is critical. The addition of a proton source that is a stronger acid than ammonia, such as an alcohol, is a common method.[2][6] Alternatively, quenching with a solid electrophile like ammonium (B1175870) chloride can be effective. The goal is to neutralize the anionic intermediates before they can undergo further reduction or isomerization. The quenching agent should be added rapidly with vigorous stirring once the desired reaction time has elapsed or the blue color of the solvated electrons persists, indicating the consumption of the starting material.
Quantitative Data Summary
The following table summarizes the influence of the proton source on the product distribution in the Birch reduction of N,N-dimethylaniline.
| Substrate | Metal (equiv.) | Proton Source (equiv.) | Product(s) | Ratio | Reference |
| N,N-Dimethylaniline | Na (excess) | Ethanol | 2,5-dihydro-N,N-dimethylaniline & 2,3-dihydro-N,N-dimethylaniline | Approx. 1:1 | [3] |
Note: Detailed quantitative data on the systematic variation of reaction conditions to control over-reduction in a wide range of anilines is limited in the readily available literature. The provided data is illustrative, and optimization for specific substrates is recommended.
Experimental Protocols
Protocol 1: Controlled Birch Reduction of a General Aniline Derivative
This protocol provides a general methodology for the Birch reduction of an aniline with the aim of minimizing over-reduction.
Materials:
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Aniline derivative (1.0 eq)
-
Anhydrous liquid ammonia
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Lithium wire or granules (2.5 - 3.0 eq)
-
Anhydrous ethanol or tert-butanol (10 eq)
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Anhydrous diethyl ether or THF (as co-solvent)
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
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Condense the required volume of anhydrous liquid ammonia into the flask.
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Add the lithium metal in small pieces to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the formation of solvated electrons.
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Dissolve the aniline derivative and the alcohol in the co-solvent (diethyl ether or THF) and add this solution dropwise to the lithium-ammonia solution over a period of 15-30 minutes.
-
Monitor the reaction by observing the persistence of the blue color. The reaction is typically complete when the blue color remains for at least 30 minutes after the final addition of the substrate solution.
-
Quench the reaction by the rapid addition of solid ammonium chloride until the blue color is discharged.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Carefully add water to the residue, followed by extraction with an appropriate organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Logical Workflow for Troubleshooting Over-reduction
Caption: Troubleshooting workflow for addressing over-reduction.
Experimental Workflow for Controlled Birch Reduction
Caption: Step-by-step experimental workflow.
References
- 1. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 2. byjus.com [byjus.com]
- 3. Birch Reduction Definition, Mechanism & Examples | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
optimizing reaction conditions for the synthesis of lithium anilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of lithium anilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing lithium anilide?
A1: The most prevalent method for synthesizing lithium anilide is the deprotonation of aniline (B41778) using a strong organolithium base, typically n-butyllithium (n-BuLi). This reaction is usually performed under an inert atmosphere in an anhydrous aprotic solvent.
Q2: Why is an inert atmosphere crucial for this reaction?
A2: n-Butyllithium is pyrophoric and reacts violently with oxygen and water.[1][2] An inert atmosphere, preferably argon, is essential to prevent the degradation of the reagent and ensure the safety of the experiment.[3] Nitrogen is sometimes used, but argon is heavier and provides a better blanket for the reaction.
Q3: What are the recommended solvents for the synthesis of lithium anilide?
A3: The choice of solvent can significantly impact the reaction. Common solvents include hydrocarbons like hexanes or pentane, and ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).[4][5] THF can increase the reactivity of n-BuLi by breaking down its aggregates into more reactive monomers and dimers.[6][7]
Q4: At what temperature should the reaction be conducted?
A4: The optimal temperature depends on the solvent used. When using hydrocarbon solvents, the reaction can often be performed at room temperature. However, if THF is used, it is critical to cool the reaction to low temperatures, typically -78 °C, to prevent the degradation of THF by n-BuLi.[4][5]
Q5: How can I confirm the formation of lithium anilide?
A5: Infrared (IR) spectroscopy is a useful technique to monitor the reaction. The disappearance of the characteristic N-H stretching vibrations of aniline (typically in the range of 3300-3500 cm⁻¹) indicates the formation of the lithium amide.[8][9] Additionally, ⁷Li NMR spectroscopy can be used to characterize the lithium-containing product.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Degraded n-BuLi reagent: n-BuLi solutions can degrade over time, especially with repeated exposure to air.[3] 2. Presence of water or oxygen: Moisture or air in the reaction flask will quench the n-BuLi.[1] 3. Incorrect stoichiometry: An insufficient amount of n-BuLi will result in incomplete deprotonation of aniline. 4. Reaction temperature too high (in THF): n-BuLi reacts with THF at temperatures above -20 °C, consuming the reagent.[4][5] | 1. Titrate the n-BuLi solution to determine its exact molarity before use. 2. Ensure all glassware is flame-dried or oven-dried and the reaction is performed under a positive pressure of argon.[3] Use anhydrous solvents. 3. Use a slight excess (e.g., 1.05 equivalents) of n-BuLi. 4. Maintain a low temperature (e.g., -78 °C) throughout the addition of n-BuLi when using THF. |
| Formation of a gooey or oily product that is difficult to crystallize | 1. Side reactions: n-BuLi can act as a nucleophile, leading to the formation of byproducts.[12] 2. Presence of impurities: Impurities in the starting materials or solvent can lead to the formation of complex mixtures. 3. Incomplete reaction: Unreacted aniline can contaminate the product. | 1. Add the n-BuLi solution slowly and dropwise to the aniline solution at a low temperature to minimize side reactions. 2. Use high-purity, anhydrous starting materials and solvents. 3. Monitor the reaction for completion (e.g., by IR spectroscopy) before workup. |
| Reaction mixture turns dark or black | 1. Decomposition of the organolithium species: This can occur if the reaction is allowed to warm up too quickly or if impurities are present. 2. Reaction with impurities: Highly reactive organolithium reagents can react with trace impurities to form colored species. | 1. Maintain careful temperature control throughout the reaction. 2. Ensure all reagents and solvents are of high purity. |
Experimental Protocols
General Protocol for the Synthesis of Lithium Anilide
This protocol describes the synthesis of lithium anilide from aniline and n-butyllithium in a mixed solvent system.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Argon gas
-
Flame-dried Schlenk flask and other appropriate glassware
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Flush the entire system with argon for at least 15-20 minutes to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the Schlenk flask, add freshly distilled aniline via syringe.
-
Add anhydrous hexanes to the flask to dissolve the aniline.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath with careful temperature monitoring or a cryocooler).
-
Slowly add anhydrous THF to the cooled aniline solution while stirring.
-
In a separate, dry syringe, draw up the required volume of a titrated n-butyllithium solution in hexanes.
-
Add the n-BuLi solution dropwise to the stirred aniline solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for 30 minutes.
-
The formation of a white precipitate of lithium anilide should be observed.
-
The reaction can be monitored by taking a small aliquot (under argon) and analyzing it by IR spectroscopy to check for the disappearance of the aniline N-H stretch.
-
-
Work-up and Isolation (if required for subsequent steps):
-
For many applications, the lithium anilide is used in situ.
-
If isolation is necessary, the reaction is typically quenched by the addition of a suitable electrophile.
-
Alternatively, for isolation of the lithium anilide, the solvent can be removed under vacuum, although the solid is highly reactive and should be handled under an inert atmosphere. A more common approach is to proceed directly to the next reaction step.
-
Visualizations
Caption: Experimental workflow for the synthesis of lithium anilide.
Caption: Troubleshooting flowchart for low yield in lithium anilide synthesis.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Page loading... [guidechem.com]
- 3. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. azom.com [azom.com]
- 11. Structural characterization of the lithium silicides Li15Si4, Li13Si4, and Li7Si3 using solid state NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
troubleshooting sticky precipitates in aniline lithiation reactions
Welcome to the technical support center for aniline (B41778) lithiation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the lithiation of anilines, with a specific focus on the formation of sticky, unmanageable precipitates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of sticky or gooey precipitates in aniline lithiation reactions?
A1: Sticky precipitates in aniline lithiation are often indicative of a mixture of products, impurities, or insoluble intermediates. The most common culprits include:
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Moisture Contamination: Residual water in the aniline starting material, solvents, or glassware can react with the organolithium reagent, leading to side reactions and impure product mixtures that are difficult to crystallize.[1]
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Improper Temperature Control: Rapid addition of the lithiating agent (e.g., n-BuLi) at room temperature can cause localized heating, leading to decomposition of the desired lithiated species or other side reactions.[1] Many lithiation reactions require low temperatures (e.g., -78 °C) to proceed cleanly.[2]
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Incorrect Stoichiometry or Reagent Quality: Inaccurate molar ratios of reagents or the use of degraded organolithium reagents can result in incomplete reactions and a mixture of starting material, product, and byproducts.
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Solvent Effects: The choice of solvent can significantly impact the solubility of the lithiated intermediate. A solvent that is unable to effectively solvate the lithium species can lead to precipitation.[3][4]
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Inappropriate Workup Procedure: The method of quenching the reaction and subsequent extraction can influence the final product's purity and physical state.[1][5]
Q2: How can I prevent the formation of these sticky precipitates?
A2: Preventing the formation of sticky precipitates hinges on rigorous experimental technique:
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Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Argon or Nitrogen).[1] Use freshly distilled, dry solvents. If the aniline starting material was recrystallized from a protic solvent like methanol, ensure it is thoroughly dried under vacuum.[1]
-
Control Reagent Addition: Add the organolithium reagent slowly and dropwise, especially for larger-scale reactions, to maintain temperature control.[1] Using a cooling bath is often necessary.[6]
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Optimize Reaction Temperature: While some protocols specify room temperature addition, many aniline lithiations benefit from low temperatures (-78 °C) to minimize side reactions.[2]
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Consider Solvent Choice: Ethereal solvents like THF or diethyl ether can help solubilize organolithium compounds by deaggregating them.[3]
-
Proper Workup: Quench the reaction carefully, often at low temperature, with a suitable reagent like a saturated aqueous solution of ammonium (B1175870) chloride.[5] The order of addition during workup (adding the reaction mixture to water versus water to the reaction mixture) can also impact the outcome.[5]
Q3: My product is a sticky goo that won't crystallize. How can I purify it?
A3: Purifying a sticky product can be challenging, but several techniques can be attempted:
-
Chromatography: Column chromatography is a standard method for separating the desired product from impurities.
-
Distillation: If the product is thermally stable, short-path vacuum distillation can be effective in removing non-volatile impurities.[1]
-
Salt Formation: Converting the aniline product to its hydrochloride (HCl) salt can sometimes induce crystallization, even if the freebase is an oil.[1] However, be aware that highly substituted, bulky anilines may form HCl salts that are not water-soluble and prefer the organic layer during extraction.[1]
-
Trituration: Repeatedly washing the sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can sometimes afford a purer, more crystalline material.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Sticky Precipitates
This guide will help you pinpoint the likely cause of your problematic precipitate.
Question: Did a precipitate form immediately upon addition of the organolithium reagent?
-
Yes: This could indicate poor solubility of the lithiated aniline in the chosen solvent. Consider using a more coordinating solvent like THF or adding a co-solvent. The starting aniline may also have low solubility.
-
No, the precipitate formed during the reaction or after adding the electrophile: This suggests that the product or a reaction intermediate is insoluble.
-
No, the stickiness appeared after workup: This is a strong indicator of impurities, side products from the reaction, or issues with the workup procedure itself, such as emulsion formation or incomplete quenching.
Question: What was the appearance of the reaction mixture?
-
Clear solution that became cloudy: This is expected as the lithiated species forms and may have limited solubility.
-
Dark green or black appearance: This can be a sign of decomposition or side reactions, leading to a complex mixture that is difficult to purify.[1]
Guide 2: Step-by-Step Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to address the issue of sticky precipitates.
References
- 1. Sciencemadness Discussion Board - Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.saylor.org [resources.saylor.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. acs.org [acs.org]
Technical Support Center: Stability of Lithium Anilide Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of lithium anilide solutions.
Troubleshooting Guide
Problem 1: Rapid decomposition of the lithium anilide solution, indicated by a color change (e.g., to dark brown or black) and/or a decrease in reactivity.
| Possible Cause | Suggested Solution |
| Presence of Oxygen or Moisture | Lithium anilide is highly sensitive to air and moisture. Ensure all manipulations are performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware. |
| Elevated Storage Temperature | Thermal decomposition can occur, especially at room temperature or higher. Store lithium anilide solutions at low temperatures, preferably in a freezer rated for flammable materials. |
| Solvent Degradation (Ether Cleavage) | Ethereal solvents like Tetrahydrofuran (B95107) (THF) can be cleaved by strong bases such as lithium anilide, particularly over time.[1][2] Consider using alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which may offer improved stability.[3] |
| Impure Starting Materials | Impurities in the aniline (B41778) or the lithiating agent (e.g., n-butyllithium) can catalyze decomposition. Use freshly distilled aniline and a recently titrated, high-quality lithiating agent. |
Problem 2: Precipitation or formation of a solid in the lithium anilide solution upon storage.
| Possible Cause | Suggested Solution |
| Aggregation | Lithium amides are known to form aggregates of varying sizes in solution, which can affect solubility.[3][4][5] The nature of the solvent and the presence of coordinating agents can influence aggregation state. The use of a more coordinating solvent or the addition of a co-solvent might improve solubility. |
| Decomposition Products | The precipitate could be insoluble decomposition products, such as lithium imide or other byproducts.[6][7][8] If decomposition is suspected, the solution should be carefully quenched and disposed of. Preparing a fresh solution is recommended. |
| Low Solubility at Storage Temperature | The lithium anilide solvate may have limited solubility at the low temperatures required for stable storage. If the precipitate redissolves upon warming to the reaction temperature, it may still be usable. However, it is crucial to ensure the solution is homogeneous before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for lithium anilide in solution?
A1: While specific studies on the decomposition of lithium anilide in solution are limited, analogous to other lithium amides, two primary pathways can be inferred:
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Reaction with Solvent: In ethereal solvents like THF, lithium anilide can act as a strong base and nucleophile, leading to the cleavage of the ether C-O bond.[1][2] This results in the consumption of both the lithium anilide and the solvent.
-
Thermal Decomposition: At elevated temperatures, lithium amides can undergo decomposition. For solid lithium amide, this involves the formation of lithium imide and ammonia (B1221849).[6][7][8] It is plausible that a similar pathway could occur in solution, especially upon heating.
Q2: How does the choice of solvent affect the stability of a lithium anilide solution?
A2: The solvent plays a critical role in the stability of lithium anilide solutions.
-
Ethereal Solvents: Solvents like THF and diethyl ether are commonly used due to their ability to solvate the lithium ion. However, they are susceptible to cleavage by the strongly basic anilide.[1][2]
-
Hydrocarbon Solvents: While less reactive towards the lithium anilide, hydrocarbon solvents generally offer poor solubility unless a coordinating agent is present.
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent has been shown to be effective for reactions involving lithium amides, potentially through the formation of kinetically activated aggregates, and may offer a better balance of solvating ability and stability compared to THF.[3]
Q3: What is the effect of substituents on the aniline ring on the stability of the corresponding lithium anilide?
A3: The electronic properties of substituents on the aniline ring can influence the stability of the lithium anilide.
-
Electron-donating groups (e.g., methoxy, alkyl groups) increase the electron density on the nitrogen atom, making the anilide a stronger base. This could potentially increase its reactivity towards solvent degradation.
-
Electron-withdrawing groups (e.g., nitro, cyano groups) decrease the basicity of the anilide.[9][10] This may lead to a more stable solution with respect to solvent cleavage, but could also affect its desired reactivity in a chemical transformation.
Q4: How can I determine the concentration of active lithium anilide in my solution?
A4: The concentration of active organolithium reagents can decrease over time due to decomposition. It is crucial to titrate the solution before use. A common method is the titration with a known amount of a suitable indicator, such as N-benzylbenzamide or diphenylacetic acid, to a distinct color endpoint.[11][12]
Q5: Are there any additives that can improve the stability of lithium anilide solutions?
A5: While specific studies on additives for lithium anilide are scarce, in the broader context of organolithium chemistry, the addition of non-reactive coordinating ligands can sometimes stabilize the solution by modifying the aggregation state. However, any additive should be carefully evaluated for its compatibility with the intended reaction.
Experimental Protocols
Protocol for the Preparation of a Lithium Anilide Solution in THF
This protocol describes the preparation of a lithium anilide solution intended for use in a subsequent reaction. Strict anhydrous and anaerobic conditions are essential.
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (solution in hexanes, recently titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (round-bottom flask with a magnetic stir bar, syringe, needles)
Procedure:
-
Assemble the oven-dried round-bottom flask under a positive pressure of inert gas.
-
Add the desired amount of anhydrous THF to the flask via a cannula or syringe.
-
Cool the THF to 0 °C in an ice bath.
-
Slowly add the freshly distilled aniline to the stirred THF.
-
While maintaining the temperature at 0 °C, add one equivalent of the n-butyllithium solution dropwise via a syringe. A color change and/or the evolution of butane (B89635) gas will be observed.
-
After the addition is complete, allow the solution to stir at 0 °C for 30 minutes to ensure complete reaction.
-
The resulting lithium anilide solution is ready for immediate use. For short-term storage, it should be kept under an inert atmosphere at low temperature (e.g., in a freezer).
Visualizations
Caption: Workflow for the preparation of a lithium anilide solution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00211C [pubs.rsc.org]
- 5. Theoretical and structural studies of lithium cyclic amide conformations. Monomers and aggregates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Compositional flexibility in Li–N–H materials: implications for ammonia catalysis and hydrogen storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 11. How To [chem.rochester.edu]
- 12. ospt.osi.lv [ospt.osi.lv]
minimizing side reactions in the alkylation of lithium anilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the alkylation of lithium anilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of lithium anilide?
A1: The primary side reactions are:
-
C-alkylation: The alkylating agent reacts with the aromatic ring of the anilide instead of the nitrogen atom. This is a form of Friedel-Crafts alkylation.[1][2]
-
Over-alkylation: The initially formed N-alkylated aniline (B41778) can undergo further alkylation, leading to the formation of tertiary amines and potentially quaternary ammonium (B1175870) salts.[3]
-
Reaction with solvent: The highly basic lithium anilide can react with certain solvents, especially those with acidic protons.
Q2: How does the choice of alkylating agent affect the reaction outcome?
A2: The nature of the alkylating agent is crucial. "Harder" electrophiles, such as alkyl chlorides and triflates, tend to favor O-alkylation in enolates, a principle that can be extended to N- vs. C-alkylation in anilides, suggesting a higher propensity for N-alkylation.[4] "Softer" electrophiles, like alkyl iodides and bromides, may show a greater tendency for C-alkylation.[4] Highly reactive alkylating agents also increase the risk of over-alkylation.
Q3: What is the role of the solvent in controlling selectivity?
A3: The solvent plays a significant role in modulating the reactivity of the lithium anilide.
-
Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the lithium cation, leaving the anilide anion more nucleophilic.[5][6]
-
Non-polar hydrocarbon solvents can be used, but the solubility of lithium anilide may be lower, potentially affecting reaction rates.[7]
-
Protic solvents should be strictly avoided as they will quench the lithium anilide.
Q4: How does temperature influence the selectivity of the alkylation?
A4: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally favor kinetic control, which can enhance selectivity for N-alkylation over C-alkylation.[7][8] Higher temperatures can provide the activation energy for undesired side reactions, including C-alkylation and decomposition.
Troubleshooting Guides
Issue 1: Low yield of N-alkylated product and significant recovery of starting aniline.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of aniline. | Ensure the use of a slight excess (1.05-1.1 equivalents) of a strong base (e.g., n-butyllithium) for the formation of lithium anilide. Verify the concentration of the organolithium reagent by titration. |
| Inactive alkylating agent. | Use a fresh or purified alkylating agent. Check for signs of degradation. |
| Reaction temperature is too low. | While low temperatures are generally good for selectivity, the reaction may be too slow. Allow the reaction to stir for a longer period or gradually warm to a slightly higher temperature (e.g., from -78 °C to -40 °C).[7] |
| Poor solubility of lithium anilide. | If using a hydrocarbon solvent, consider adding a co-solvent like THF to improve solubility.[7] |
Issue 2: Significant formation of C-alkylated side products.
| Possible Cause | Troubleshooting Step |
| High reaction temperature. | Perform the alkylation at a lower temperature (e.g., -78 °C) to favor N-alkylation.[7] |
| "Soft" alkylating agent. | If using an alkyl iodide, consider switching to an alkyl bromide or chloride, which may favor N-alkylation.[4] |
| Prolonged reaction time at higher temperatures. | Minimize the reaction time once the starting material is consumed (monitor by TLC or LC-MS). |
| Use of a less coordinating solvent. | Ensure the use of a coordinating solvent like THF to enhance the nucleophilicity of the nitrogen.[5][6] |
Issue 3: Formation of di- and tri-alkylated aniline byproducts.
| Possible Cause | Troubleshooting Step | | Excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent relative to the lithium anilide. | | High reaction temperature. | Lower the reaction temperature to reduce the rate of the second and third alkylation steps. | | Concentrated reaction mixture. | Running the reaction at a lower concentration can disfavor intermolecular reactions leading to over-alkylation. | | Order of addition. | Consider adding the lithium anilide solution to the alkylating agent solution (inverse addition) to maintain a low concentration of the nucleophilic N-alkylanilide intermediate.[7] |
Experimental Protocols
General Protocol for the N-Alkylation of Lithium Anilide
Materials:
-
Aniline (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes, titrated)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous workup and quenching reagents (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Preparation of Lithium Anilide:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly distilled aniline (1.0 eq.).
-
Dissolve the aniline in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes. The formation of a precipitate may be observed.
-
-
Alkylation:
-
Cool the freshly prepared lithium anilide solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the alkyl halide (1.0 eq.) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visual Guides
Logical Troubleshooting for Alkylation of Lithium Anilide
References
- 1. researchgate.net [researchgate.net]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Explain the alkylation of aniline. [vedantu.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lithium Anilide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of lithium anilide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of lithium anilide reaction products.
| Problem | Potential Cause | Recommended Solution |
| Product Discoloration (e.g., yellow, brown, or green) | Oxidation due to exposure to air and moisture. | All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware. Consider adding an antioxidant during workup if the product is particularly sensitive. |
| Presence of impurities from starting materials. | Ensure the purity of the starting aniline (B41778). Aniline can be purified by distillation, often over zinc dust, to remove oxidation products and other impurities.[1][2] | |
| Side reactions during the lithiation process. | Optimize reaction conditions (temperature, addition rate of lithiating agent) to minimize side product formation. Common side reactions include ortho-lithiation if sterically unhindered anilines are used with strong bases like n-BuLi. | |
| Low Yield | Incomplete reaction. | Ensure stoichiometric amounts of reagents or a slight excess of the lithiating agent. Monitor the reaction progress using appropriate analytical techniques (e.g., quenching an aliquot and analyzing by GC or NMR). |
| Product loss during workup and purification. | Minimize transfer steps. When performing recrystallization, choose a solvent system with a significant difference in solubility at high and low temperatures to maximize recovery. Ensure complete precipitation before filtration. | |
| Hydrolysis of the product. | Use anhydrous solvents and reagents. Work quickly and under a dry, inert atmosphere to prevent the product from reacting with moisture. Lithium amides are moisture-sensitive and can hydrolyze to lithium hydroxide (B78521) and the parent amine. | |
| Difficulty in Filtration (Clogged Filter) | Product is too fine or has an oily consistency. | For fine precipitates, use a filter aid like Celite. If the product is oily, it may indicate impurities or incomplete solvent removal. Try washing with a cold, non-polar solvent in which the product is insoluble to induce crystallization and remove soluble impurities. |
| Product is a Non-Crystalline Solid or Oil | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable. |
| Impurities inhibiting crystallization. | Attempt to purify by recrystallization from a suitable solvent or solvent mixture. A solvent screen may be necessary to find the optimal conditions. Alternatively, trituration (washing the solid with a solvent in which the product is insoluble but impurities are soluble) can be effective. | |
| Inconsistent Spectroscopic Data (e.g., NMR, IR) | Presence of unreacted starting materials. | Unreacted aniline can be removed by washing the crude product with a non-polar solvent in which lithium anilide is insoluble. |
| Presence of byproducts. | Byproducts from side reactions may require chromatographic purification if recrystallization is ineffective. | |
| Contamination with grease or other laboratory materials. | Ensure all glassware is scrupulously clean. Avoid using excessive amounts of grease on joints. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a lithium anilide synthesis?
A1: Common impurities include:
-
Unreacted Aniline: Due to incomplete deprotonation.
-
n-Butyllithium and its byproducts: If n-BuLi is used as the lithiating agent.
-
Oxidation Products: From exposure of aniline or the lithium anilide product to air.
-
Hydrolysis Products: Lithium hydroxide and aniline, formed from the reaction of lithium anilide with moisture.
-
Solvent Adducts: The product may crystallize with solvent molecules.
Q2: What is the best way to store purified lithium anilide?
A2: Lithium anilide is highly sensitive to air and moisture and should be stored in a sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[3][4][5] For long-term storage, a glovebox or a desiccator cabinet with an inert atmosphere is recommended.
Q3: Can I use column chromatography to purify lithium anilide?
A3: While possible, column chromatography of highly reactive organometallic compounds like lithium anilide is challenging due to their sensitivity to air, moisture, and the stationary phase (e.g., silica (B1680970) gel, which is protic). If chromatography is necessary, it must be performed using anhydrous and deoxygenated solvents and an inert stationary phase under a strict inert atmosphere. Recrystallization or precipitation is generally the preferred method of purification.
Q4: How can I confirm the purity of my lithium anilide?
A4: Purity can be assessed using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities like unreacted aniline or residual solvents.
-
Elemental Analysis: Provides the elemental composition of the product.
-
Titration: The concentration of active lithium amide can be determined by titration with a standard acid.
Q5: What are some suitable solvents for recrystallizing lithium anilide derivatives?
A5: The choice of solvent depends on the specific derivative. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for lithium amides include non-polar aprotic solvents like hexane, toluene, or diethyl ether.[6][7] A solvent screen is often necessary to identify the optimal solvent or solvent mixture.
Experimental Protocols
General Protocol for Purification by Recrystallization
Objective: To purify crude lithium anilide by removing unreacted starting materials and soluble impurities.
Materials:
-
Crude lithium anilide
-
Anhydrous, deoxygenated recrystallization solvent (e.g., toluene, hexane)
-
Anhydrous, deoxygenated washing solvent (e.g., cold hexane)
-
Schlenk flask or other suitable reaction vessel
-
Cannula or filter stick
-
Inert gas source (argon or nitrogen)
-
Heating mantle and temperature controller
-
Cold bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: Under a positive pressure of inert gas, transfer the crude lithium anilide to a Schlenk flask. Add a minimal amount of the chosen anhydrous, deoxygenated recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Avoid overheating, which can cause decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a second pre-warmed Schlenk flask. This can be done using a filter cannula packed with a small amount of Celite or glass wool.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximum recovery, further cool the flask in a cold bath for several hours or overnight.
-
Isolation: Isolate the purified crystals by filtration. This can be achieved by inverting the Schlenk flask and applying a positive pressure of inert gas to force the supernatant through a filter stick or by cannula transfer of the supernatant, leaving the crystals behind.
-
Washing: Wash the crystals with a small amount of cold, anhydrous, deoxygenated washing solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified lithium anilide crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: A flowchart illustrating the key steps in the recrystallization process for purifying lithium anilide.
Caption: A decision tree for troubleshooting common problems encountered during the purification of lithium anilide.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Lithium- Safe Handling - ESPI Metals [espimetals.com]
- 5. usap.gov [usap.gov]
- 6. US4206191A - Preparation of lithium amide - Google Patents [patents.google.com]
- 7. US6756024B2 - Method for preparing lithium amide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Lithium-Aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of lithium-aniline reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of lithium-aniline reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Q: We are observing a significant drop in yield when moving our lithium-aniline reaction from a 1 L to a 20 L reactor. What are the likely causes and how can we mitigate this?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer.
-
Poor Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the organolithium reagent is added, causing degradation of the reagent or the lithiated aniline (B41778). It can also result in incomplete reaction due to poor contact between reactants.
-
Solution:
-
Optimize Agitation: Increase the agitator speed and evaluate the impeller design to ensure efficient mixing throughout the reactor volume. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in your specific reactor geometry.[1][2][3][4]
-
Subsurface Addition: Introduce the organolithium reagent below the surface of the aniline solution to promote rapid dispersion and minimize degradation at the point of addition.
-
Slower Addition Rate: A slower, controlled addition of the organolithium reagent can help maintain a more uniform concentration and temperature profile within the reactor.
-
-
-
Inadequate Temperature Control: Lithium-aniline reactions are often exothermic. What is easily managed in a small flask with a large surface-area-to-volume ratio can become a significant problem in a large reactor. Poor heat removal can lead to side reactions and decomposition of the desired product.[5]
-
Solution:
-
Reactor Cooling: Ensure your reactor's cooling system is adequate for the heat load of the reaction at scale. Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction and predict the cooling requirements for the larger scale.[6]
-
Controlled Addition: As with mixing, a slower addition rate of the organolithium reagent will help to manage the exotherm.
-
-
-
Presence of Moisture: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in the aniline, solvent, or from the reactor itself will consume the reagent and reduce the yield.[6]
-
Solution:
-
Rigorous Drying: Ensure all starting materials, solvents, and the reactor are scrupulously dried before use. Aniline can be dried by azeotropic distillation or by standing over suitable drying agents. Solvents should be freshly distilled from an appropriate drying agent. The reactor should be dried in an oven and purged with an inert gas while cooling.[7][8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the entire process, from charging reactants to quenching the reaction.[7][8][9]
-
-
Issue 2: Formation of a Gooey, Intractable Product Mass
Q: During the work-up of our scaled-up reaction, we are isolating a sticky, non-crystalline material instead of the expected solid product. What could be causing this and how do we fix it?
A: The formation of "goo" is a frustrating but common issue, often pointing to the presence of impurities or side products that inhibit crystallization.
-
Side Reactions: At the higher temperatures that can occur during a poorly controlled scale-up, side reactions become more prevalent. These can include over-lithiation (di-lithiation), reaction with the solvent (e.g., THF), or oligomerization of the aniline.
-
Solution:
-
Strict Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is critical.
-
Protecting Groups: For ortho-lithiation, using a protecting group on the aniline nitrogen (e.g., Boc or PMP) can direct the lithiation and prevent N-lithiation, which can lead to side reactions.
-
Solvent Choice: While THF is a common solvent, its reactivity with organolithiums at elevated temperatures is a known issue. Consider using a less reactive ether or a hydrocarbon solvent if the reaction temperature is difficult to control.
-
-
-
Incomplete Reaction: If the reaction does not go to completion, the presence of unreacted starting material can interfere with the crystallization of the product.
-
Work-up and Purification Issues: The method of quenching and extraction can introduce impurities or lead to the formation of emulsions that are difficult to break.
-
Solution:
-
Controlled Quench: Quench the reaction at a low temperature by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride). A rapid, uncontrolled quench can lead to localized heating and side product formation.
-
Solvent Selection for Extraction: Experiment with different solvent systems for the extractive work-up to find one that effectively separates the product from impurities and minimizes emulsion formation.
-
Purification Strategy: If direct crystallization is failing, consider alternative purification methods such as column chromatography on a larger scale or distillation if the product is thermally stable.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up lithium-aniline reactions?
A1: The primary safety concerns are the pyrophoric nature of organolithium reagents and the potential for thermal runaway.[7][8][9][11]
-
Pyrophoricity: Organolithium reagents like n-butyllithium can ignite spontaneously on contact with air or moisture. All handling must be done under a strict inert atmosphere.
-
Thermal Runaway: The reaction is exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure. This can cause the reactor to rupture and result in a fire or explosion. A thorough process safety assessment, including reaction calorimetry, is essential before attempting a large-scale reaction.[5]
Q2: How can we monitor the progress of a large-scale lithium-aniline reaction?
A2: Monitoring a large-scale reaction in real-time is crucial for ensuring safety and optimizing the process. Process Analytical Technology (PAT) offers several powerful tools:
-
In-situ FTIR Spectroscopy: An FTIR probe inserted into the reactor can monitor the concentration of reactants and products in real-time by tracking their characteristic infrared absorptions. This allows for precise determination of the reaction endpoint and can help detect the formation of unexpected byproducts.[5][10]
-
Temperature and Pressure Sensors: Continuous monitoring of the internal temperature and pressure of the reactor is essential for detecting the onset of any exothermic event or gas evolution.
-
Reaction Calorimetry: While primarily a development tool, online heat flow monitoring can provide real-time information about the rate of reaction during the scale-up process.[6]
Q3: What are some common side reactions in lithium-aniline reactions, and how can they be minimized?
A3: Common side reactions include:
-
Di-lithiation: If an excess of organolithium reagent is used or if the reaction temperature is too high, a second lithiation on the aromatic ring can occur. This can be minimized by careful control of stoichiometry and temperature.
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at elevated temperatures, leading to ring-opening and other side reactions. Using a less reactive solvent or maintaining a low reaction temperature can mitigate this.
-
Oxidation: If the inert atmosphere is compromised, the highly reactive lithiated aniline can be oxidized.
-
Coupling Reactions: In some cases, the lithiated aniline can react with unreacted starting material or other electrophiles present in the reaction mixture.
Minimizing these side reactions relies on strict control of reaction parameters: stoichiometry, temperature, and inert atmosphere.
Q4: What are the key considerations for the work-up and purification of large-scale lithium-aniline reactions?
A4:
-
Quenching: The quench must be performed slowly and at a low temperature to avoid a large exotherm. The choice of quenching agent is also important; for example, quenching with water will be highly exothermic. A saturated solution of ammonium chloride is a common choice.
-
Extraction: Be prepared to handle large volumes of organic solvents and aqueous waste. Emulsion formation can be a problem at scale; having a strategy to break emulsions (e.g., addition of brine, filtration through Celite) is important.
-
Purification:
-
Crystallization: This is often the most efficient method for purification at a large scale. Seeding the solution with a small amount of pure product can help induce crystallization.
-
Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.
-
Chromatography: While less common for very large scales due to cost and solvent usage, large-scale column chromatography systems are available for high-value products.
-
Data Presentation
Table 1: Hypothetical Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Aniline (kg) | 0.1 | 5.0 | 50.0 |
| n-BuLi (L, 2.5 M) | 0.44 | 22.0 | 220.0 |
| Solvent (THF, L) | 0.8 | 40.0 | 400.0 |
| Addition Time (hr) | 0.5 | 2.0 | 8.0 |
| Max. Temp (°C) | -70 | -65 | -60 |
| Yield (%) | 95 | 85 | 75 |
| Purity (%) | 99 | 95 | 90 |
| Major Impurity (%) | 0.5 (Di-lithiated) | 2.0 (Di-lithiated) | 5.0 (Di-lithiated) |
| Other Impurities (%) | 0.5 | 3.0 (Solvent adducts) | 5.0 (Solvent adducts, Oligomers) |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction conditions and equipment.
Experimental Protocols
General Protocol for the Scaled-Up Ortho-Lithiation of N-Boc-Aniline
Disclaimer: This is a general protocol and must be adapted and thoroughly risk-assessed for your specific equipment and conditions. All operations must be carried out by trained personnel in a suitable chemical production facility.
-
Reactor Preparation:
-
The reactor (e.g., 50 L glass-lined steel reactor) must be thoroughly cleaned and dried.
-
The reactor is then rendered inert by performing three cycles of evacuation and backfilling with dry nitrogen or argon. A slight positive pressure of inert gas is maintained throughout the reaction.
-
-
Charging of Reactants:
-
Charge the reactor with a solution of N-Boc-aniline in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the reactor contents to the desired reaction temperature (e.g., -70 °C) using a suitable cooling system.
-
-
Lithiation:
-
Slowly add n-butyllithium (n-BuLi) solution to the cooled aniline solution via a subsurface addition line over a period of several hours.
-
The addition rate should be carefully controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C).
-
Monitor the reaction progress using an in-situ FTIR probe. The reaction is complete when the peak corresponding to the N-Boc-aniline C-H stretch has disappeared and the peak for the lithiated intermediate has stabilized.
-
-
Quenching:
-
Once the lithiation is complete, slowly add the electrophile (e.g., a solution of an alkyl halide in THF) to the reaction mixture, again controlling the temperature.
-
After the addition of the electrophile is complete, allow the reaction to stir for a specified time, monitoring by in-situ FTIR until the reaction is complete.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride, keeping the temperature below -20 °C.
-
-
Work-up and Isolation:
-
Allow the reactor to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system or by large-scale column chromatography.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CFD model of liquid mixing and heat transfer in a large batch reactor - Simtec [simtec-europe.com]
- 3. Chemical Processing Simulation and Design: Coupled CFD, FEA and 1D-System Modeling for Heat Transfer, Filtration & Mixer System , Reactor Design & Combustion Engineering|Simulation Dynamics [simulation-dynamics.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction [mdpi.com]
- 6. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.uci.edu [ehs.uci.edu]
Navigating the Selectivity of Aniline Deprotonation with n-BuLi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for controlling the reaction between aniline (B41778) and n-butyllithium (n-BuLi), a powerful organolithium reagent. The selectivity of this reaction, yielding either the N-deprotonated or the ortho-lithiated product, is critically dependent on temperature. Understanding and manipulating this temperature dependence is key to achieving the desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What are the possible products of the reaction between aniline and n-BuLi?
A1: The reaction can result in two primary products: the N-lithiated aniline (anilide) and the ortho-lithiated aniline. This is due to the presence of two acidic protons: one on the nitrogen atom (N-H) and the protons on the aromatic ring, primarily at the ortho positions (C-H).
Q2: How does temperature influence the selectivity of the deprotonation?
A2: Temperature is the primary determinant of the reaction's selectivity, governing the balance between kinetic and thermodynamic control.[1]
-
Low Temperatures (e.g., -78 °C): Favor the kinetically controlled product, which is the N-lithiated aniline. The N-H proton is more acidic than the aromatic C-H protons, leading to a faster deprotonation at this site.[1]
-
Higher Temperatures (e.g., 0 °C to room temperature): Allow the reaction to reach equilibrium, favoring the thermodynamically more stable product, the ortho-lithiated aniline. The ortho-lithiated species is stabilized by the formation of a five-membered chelate ring involving the lithium cation and the nitrogen atom of the amino group.[2]
Q3: Why is the ortho-lithiated product more thermodynamically stable?
A3: The increased stability of the ortho-lithiated product arises from intramolecular coordination. The lithium atom at the ortho position can coordinate with the lone pair of electrons on the adjacent nitrogen atom, forming a stable five-membered ring structure. This chelation effect lowers the overall energy of the ortho-lithiated species compared to the N-lithiated isomer.
Q4: What is the role of a directing metalating group (DMG)?
A4: In the context of aniline, the amino group (-NH2) itself can act as a directing metalating group. After initial N-deprotonation, the resulting anilide can direct a second deprotonation to the ortho position. For more complex aniline derivatives, other substituents can also serve as DMGs, influencing the site of lithiation. The effectiveness of a DMG is related to its ability to coordinate with the lithium cation, bringing the n-BuLi into proximity with the ortho protons.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction | 1. Inactive n-BuLi reagent (degraded by moisture or air).2. Wet solvent or glassware.3. Aniline starting material is impure or contains water. | 1. Titrate the n-BuLi solution to determine its exact molarity before use.2. Ensure all solvents are rigorously dried and glassware is flame-dried under an inert atmosphere.3. Purify aniline (e.g., by distillation) and ensure it is dry. |
| Poor selectivity for N-deprotonation | 1. Reaction temperature was too high, allowing for equilibration to the thermodynamic product.2. Slow addition of aniline to n-BuLi at low temperature. | 1. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the addition and reaction time.2. Add the n-BuLi solution dropwise to a cooled solution of aniline to ensure the N-H proton is deprotonated first. |
| Poor selectivity for ortho-lithiation | 1. Reaction temperature was too low, preventing the system from reaching thermodynamic equilibrium.2. Insufficient reaction time at the higher temperature. | 1. After the initial deprotonation at a low temperature, allow the reaction mixture to slowly warm to 0 °C or room temperature.2. Increase the reaction time at the higher temperature to ensure equilibrium is reached. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to side reactions such as reaction with the solvent (e.g., THF).2. Presence of other reactive functional groups on the aniline derivative. | 1. For ortho-lithiation, carefully control the warming process and avoid prolonged reaction times at room temperature, especially in THF.2. Consider protecting other reactive functional groups before the lithiation step. |
| Inconsistent results | 1. Inconsistent temperature control.2. Variations in the quality of reagents and solvents.3. Inefficient stirring. | 1. Use a reliable and calibrated thermometer and a well-maintained cooling bath.2. Use freshly purified solvents and titrated n-BuLi for each experiment.3. Ensure vigorous and efficient stirring throughout the reaction. |
Data Presentation
The following table provides an illustrative summary of the expected product distribution based on the principles of kinetic and thermodynamic control. Note: Exact ratios can vary based on specific reaction conditions such as solvent, concentration, and the presence of additives.
| Temperature (°C) | Predominant Product | N-lithiated Aniline (%) (Kinetic Product) | ortho-lithiated Aniline (%) (Thermodynamic Product) |
| -78 | Kinetic | >95 | <5 |
| -40 | Kinetic | ~80 | ~20 |
| 0 | Thermodynamic | ~20 | ~80 |
| 25 (Room Temp.) | Thermodynamic | <5 | >95 |
Experimental Protocols
Protocol 1: Selective N-Deprotonation of Aniline (Kinetic Control)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add freshly distilled aniline (1.0 eq.) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the aniline in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.05 eq.) in hexanes to the stirred aniline solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: The resulting solution of N-lithiated aniline can then be used in subsequent reactions with electrophiles at low temperatures.
Protocol 2: Selective ortho-Lithiation of Aniline (Thermodynamic Control)
-
Preparation: Follow steps 1 and 2 from Protocol 1.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (2.1 eq.) in hexanes to the stirred aniline solution at -78 °C. The first equivalent will deprotonate the nitrogen, and the second will deprotonate the ortho position.
-
Warming and Equilibration: After the addition is complete, slowly warm the reaction mixture to 0 °C and then allow it to stir at room temperature for 2-4 hours to allow for the equilibration to the thermodynamically favored ortho-lithiated species.
-
Quenching: The resulting solution containing the di-lithiated aniline (predominantly ortho-lithiated on the ring) can then be used in subsequent reactions.
Visualizations
Caption: Kinetic vs. Thermodynamic control in aniline deprotonation.
Caption: Experimental workflow for selective aniline deprotonation.
References
Validation & Comparative
A Comparative Guide to the Birch Reduction of Aniline: Sodium vs. Lithium
For researchers and professionals in drug development and organic synthesis, the Birch reduction is a powerful tool for the dearomatization of aromatic compounds. When aniline (B41778) is the substrate, this reaction offers a pathway to valuable synthetic intermediates. A critical choice in this process is the alkali metal used as the reducing agent, with sodium and lithium being the most common options. This guide provides an objective comparison of sodium and lithium in the Birch reduction of aniline, supported by available data and detailed experimental protocols.
Performance Comparison: Sodium vs. Lithium
The selection of sodium or lithium can influence the overall efficiency of the Birch reduction of aniline. While specific quantitative data for a direct comparison with aniline as the substrate is not extensively documented in readily available literature, a general consensus in organic chemistry points towards lithium as the superior reagent for achieving higher product yields in Birch reductions.[1][2][3][4]
Key Observations:
-
Yield: There is evidence suggesting that lithium generally provides better yields in Birch reductions compared to sodium.[1][2][3][4] This is a significant consideration for synthetic efficiency, especially in multi-step syntheses.
-
Reactivity: Lithium is known to be a more powerful reducing agent than sodium in liquid ammonia (B1221849). This enhanced reactivity can lead to more complete reduction of the aromatic ring.
-
Product Profile: In the case of aniline and its derivatives, the Birch reduction leads to the formation of conjugated enamines as the major products.[1][2] This is a result of the electron-donating nature of the amino group, which directs the regioselectivity of the reduction.
| Parameter | Sodium | Lithium | Key Considerations |
| Typical Yield | Generally lower than lithium. | Generally higher yields reported.[1][2][3][4] | Yield can be influenced by reaction conditions and substrate. |
| Reactivity | Effective reducing agent. | More potent reducing agent. | Higher reactivity of lithium may be advantageous for less reactive substrates. |
| Product | Forms conjugated enamines. | Forms conjugated enamines.[1][2] | The amino group directs the reduction to the ortho and meta positions. |
| Handling | Highly reactive and requires careful handling. | Highly reactive and requires careful handling. | Both metals are pyrophoric and react violently with water. |
Reaction Mechanism and Experimental Workflow
The Birch reduction of aniline proceeds through a well-established mechanism involving the formation of a radical anion intermediate. The choice of alkali metal does not fundamentally alter this pathway but can influence the efficiency of electron transfer.
The experimental workflow for both sodium and lithium is similar, primarily differing in the handling of the specific alkali metal. The process involves the dissolution of the alkali metal in liquid ammonia to generate solvated electrons, which then reduce the aniline in the presence of a proton source, typically an alcohol.
Experimental Protocols
The following are representative protocols for the Birch reduction of aniline using sodium and lithium. These protocols are based on general procedures for Birch reductions and should be adapted and optimized for specific laboratory conditions and scales. Caution: Both sodium and lithium are highly reactive and pyrophoric. Liquid ammonia is a corrosive and toxic gas at room temperature. These reactions must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Birch Reduction of Aniline using Sodium
Materials:
-
Aniline
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol (B145695) (or another alcohol as a proton source)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (as a co-solvent)
-
Ammonium (B1175870) chloride (for quenching)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a sufficient volume of anhydrous liquid ammonia into the flask.
-
Once the desired volume of ammonia is collected, add a solution of aniline and anhydrous ethanol dissolved in an anhydrous co-solvent (e.g., THF) dropwise to the liquid ammonia.
-
Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The solution will turn a deep blue color due to the formation of solvated electrons.
-
Continue adding sodium until the blue color persists for at least 30 minutes, indicating an excess of the reducing agent.
-
After the reaction is complete, quench the excess sodium by the careful addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Birch Reduction of Aniline using Lithium
Materials:
-
Aniline
-
Lithium metal (wire or granules)
-
Liquid ammonia
-
Anhydrous tert-butanol (B103910) (or another alcohol as a proton source)
-
Anhydrous tetrahydrofuran (THF) (as a co-solvent)
-
Ammonium chloride (for quenching)
Procedure:
-
Follow steps 1-4 as described in the sodium protocol. Lithium is often available in wire or granule form, which can be easier to handle than sodium chunks.
-
Carefully add small pieces of lithium metal to the stirred solution of aniline and alcohol in liquid ammonia. A deep blue color will develop.
-
Continue adding lithium until the blue color persists for at least 30 minutes.
-
Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.
-
Follow steps 8-11 as described in the sodium protocol for workup and purification.
Conclusion
Both sodium and lithium are effective reagents for the Birch reduction of aniline, leading to the formation of valuable conjugated enamine products. While both metals require careful handling due to their high reactivity, the available evidence suggests that lithium may offer an advantage in terms of achieving higher product yields . The choice between sodium and lithium may also depend on factors such as cost, availability, and the specific requirements of the synthetic route. Researchers should consider these factors and perform small-scale optimization experiments to determine the most suitable conditions for their specific application.
References
Validating Aniline Reduction Products by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of reaction products is paramount. This guide provides a comparative analysis of aniline (B41778) and its primary reduction products, cyclohexylamine (B46788) and dicyclohexylamine (B1670486), with a focus on validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative NMR data are presented to facilitate unambiguous product identification.
The reduction of aniline is a fundamental transformation in organic synthesis, yielding valuable building blocks for the pharmaceutical and chemical industries. The primary products of this reaction are cyclohexylamine, the fully hydrogenated product, and dicyclohexylamine, a common byproduct formed through a secondary reaction. Distinguishing between the starting material, the desired product, and byproducts is crucial for process optimization and quality control. NMR spectroscopy is a powerful and definitive tool for this purpose.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for aniline, cyclohexylamine, and dicyclohexylamine in deuterated chloroform (B151607) (CDCl₃). These values serve as a reference for the identification of each compound in a reaction mixture.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| Aniline | Aromatic C-H (ortho) | 7.26 | t | 2H |
| Aromatic C-H (para) | 6.86 | t | 1H | |
| Aromatic C-H (meta) | 6.76 | d | 2H | |
| Amine N-H | 3.63 | s (broad) | 2H | |
| Cyclohexylamine | Methine CH -NH₂ | 2.62 | m | 1H |
| Cyclohexyl CH ₂ | 1.81 - 1.04 | m | 10H | |
| Amine NH ₂ | 1.15 | s (broad) | 2H | |
| Dicyclohexylamine | Methine CH -N | 2.55 | m | 2H |
| Cyclohexyl CH ₂ | 1.86 - 1.02 | m | 20H | |
| Amine N-H | 0.70 | s (broad) | 1H |
Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Integration values represent the relative number of protons.
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Aniline | C-N | 146.57 |
| C-ortho | 129.30 | |
| C-para | 118.40 | |
| C-meta | 115.12 | |
| Cyclohexylamine | C -NH₂ | 50.5 |
| Cyclohexyl C₂/C₆ | 36.5 | |
| Cyclohexyl C₄ | 26.5 | |
| Cyclohexyl C₃/C₅ | 25.0 | |
| Dicyclohexylamine | C -N | 56.5 |
| Cyclohexyl C₂/C₆ | 33.0 | |
| Cyclohexyl C₄ | 26.0 | |
| Cyclohexyl C₃/C₅ | 25.4 |
Experimental Protocols
A typical laboratory-scale procedure for the catalytic hydrogenation of aniline and subsequent NMR analysis is provided below.
Aniline Reduction via Catalytic Hydrogenation
Materials:
-
Aniline
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Ethanol (B145695) (absolute)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar pressure reactor
-
Celite or filter paper
Procedure:
-
In a suitable pressure reactor vessel, dissolve aniline (e.g., 5.0 g) in ethanol (50 mL).
-
Carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 250 mg, 5 wt% of aniline).
-
Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at a set temperature (e.g., 50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the catalyst.
-
Rinse the catalyst with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be analyzed by NMR spectroscopy.
NMR Sample Preparation and Analysis
Materials:
-
Crude reaction product
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the crude reaction product (typically 5-10 mg) in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of aniline, cyclohexylamine, and dicyclohexylamine.
-
Compare the chemical shifts of the signals in both the ¹H and ¹³C NMR spectra to the reference data in Tables 1 and 2 to confirm the identity of the products.
Visualizing the Workflow and Product Relationships
The following diagrams illustrate the experimental workflow and the relationship between the reactant and products.
Caption: Experimental workflow for the catalytic reduction of aniline and subsequent product analysis.
Caption: Reaction pathway from aniline to its primary reduction products.
A Comparative Analysis of Lithium Anilide and Sodium Anilide: Reactivity and Synthetic Utility
For researchers, scientists, and drug development professionals, understanding the nuanced differences between organometallic reagents is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides a comparative study of the reactivity of lithium anilide and sodium anilide, two important reagents in organic synthesis, particularly for the formation of carbon-nitrogen bonds.
While both reagents are powerful nucleophiles and bases, the choice between lithium and sodium can significantly impact reaction outcomes, including yield, selectivity, and reaction kinetics. This comparison summarizes available experimental data, provides detailed experimental protocols for their synthesis and a representative reaction, and visualizes a logical workflow for their comparative study.
Executive Summary
| Feature | Lithium Anilide (LiNHPh) | Sodium Anilide (NaNHPh) | Key Considerations |
| Ionic Character of M-N Bond | More covalent character | More ionic character | Influences aggregation, solubility, and basicity. |
| Basicity | Strong base | Generally a stronger base | The more ionic Na-N bond leads to a more available lone pair on nitrogen. |
| Solubility | Generally more soluble in ethereal solvents like THF and diethyl ether. | Less soluble in ethereal solvents, may require co-solvents or exist as a slurry. | Solubility directly impacts reaction rates and homogeneity. |
| Aggregation | Tends to form soluble oligomers (dimers, tetramers) in solution.[1] | Often exists as polymeric solids or aggregates with lower solubility. | Aggregation state significantly affects the active nucleophile concentration and steric environment. |
| Reactivity in C-N Coupling | Widely used in palladium-catalyzed amination of aryl halides, often generated in situ. High yields have been reported for related lithium amides.[2] | Less commonly used, but effective in specific applications, such as the synthesis of anilines from dinitrogen and benzene (B151609) under specific catalytic conditions.[3][4] | The choice of metal can lead to divergent reaction pathways.[5] |
Reactivity and Performance Data
Direct comparative studies on the reactivity of pre-formed lithium anilide and sodium anilide in the same reaction are scarce in the published literature. However, we can infer their relative reactivity from studies on related alkali metal amides and organometallic compounds.
One study on the divergent reaction patterns of an organolithium and an organosodium complex highlighted that while they can follow similar reaction pathways, the energetic barriers can be consistently higher for the lithium system, potentially leading to different experimental outcomes.[5] This suggests that sodium anilide could, in some cases, exhibit higher reactivity due to lower activation barriers.[5]
In the context of C-N bond formation, palladium-catalyzed couplings of aryl halides with lithium amide have been shown to produce primary arylamines in good to excellent yields (e.g., 81% yield with >50:1 selectivity for monoarylation).[2] While this is not lithium anilide, it demonstrates the utility of lithium amides in such transformations.
For a representative acylation reaction, the synthesis of benzanilide (B160483) from aniline (B41778) and benzoyl chloride, the Schotten-Baumann reaction using sodium hydroxide (B78521) (which deprotonates aniline in situ) is a well-established method, with reported yields around 80%.[3] This suggests that the anilide anion, regardless of the counterion, is a competent nucleophile for this transformation.
Table 1: Comparison of Reported Yields in Related C-N Bond Forming Reactions
| Reagent/System | Electrophile | Product | Yield | Reference |
| Lithium Amide (LiNH₂) | 1-Bromo-2-isopropylbenzene | 2-Isopropylaniline | 81% | [2] |
| Aniline / NaOH (in situ anilide formation) | Benzoyl Chloride | Benzanilide | ~80% | [3] |
| Sodium on Magnesium Oxide (forms sodium anilide in situ) | Dinitrogen and Benzene | Aniline (after protonation) | High selectivity (>90%) | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of lithium and sodium anilide and their subsequent use in a representative acylation reaction are provided below.
Synthesis of Lithium Anilide
Materials:
-
Aniline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and gas-tight syringe
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add freshly distilled aniline (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (1.0 eq.) in hexanes dropwise to the stirred aniline solution via a gas-tight syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a clear to slightly yellow solution of lithium anilide is observed.
-
The concentration of the lithium anilide solution can be estimated based on the initial concentration of aniline, assuming quantitative deprotonation.
Synthesis of Sodium Anilide
Materials:
-
Aniline (freshly distilled)
-
Sodium metal
-
Anhydrous toluene (B28343)
-
Three-necked flask equipped with a reflux condenser and mechanical stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add sodium metal (1.0 eq.) cut into small pieces.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to the melting point of sodium (98 °C) with vigorous stirring to create a sodium dispersion.
-
Allow the dispersion to cool to room temperature while maintaining stirring.
-
Slowly add a solution of freshly distilled aniline (1.0 eq.) in anhydrous toluene to the sodium dispersion.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature. The sodium anilide will precipitate as a white to off-white solid.
-
The solid can be isolated by filtration under an inert atmosphere or used as a slurry in the subsequent reaction.
Representative Reaction: Synthesis of Benzanilide (Acylation of Anilide)
Materials:
-
Lithium anilide or sodium anilide solution/slurry (prepared as above)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Schlenk flask and gas-tight syringe
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried Schlenk flask containing a stirred solution or slurry of the prepared lithium or sodium anilide (1.0 eq.) in the appropriate solvent under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.0 eq.) dropwise via a gas-tight syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzanilide can be purified by recrystallization from ethanol.
Logical Workflow for Comparative Reactivity Study
The following diagram outlines a logical workflow for conducting a direct comparative study of lithium anilide and sodium anilide reactivity. This workflow can be adapted for various electrophiles and reaction conditions.
Conclusion
The choice between lithium anilide and sodium anilide in organic synthesis is not merely a substitution of one alkali metal for another. The fundamental differences in the ionic character of the metal-nitrogen bond lead to distinct physical and chemical properties, including solubility, aggregation, and basicity. While lithium anilide is more commonly employed due to its better solubility in standard ethereal solvents, sodium anilide's potentially higher basicity and divergent reactivity patterns present opportunities for novel synthetic strategies.
The provided experimental protocols and the logical workflow for a comparative study offer a starting point for researchers to systematically investigate the reactivity of these two important reagents. Further direct comparative studies are warranted to fully elucidate their relative merits in a broader range of chemical transformations. Such studies will undoubtedly contribute to a more profound understanding of alkali metal organometallic chemistry and enable the development of more efficient and selective synthetic methodologies.
References
Probing the Intricacies of Molecular Association: A Comparative Guide to the Spectroscopic Analysis of Lithium Anilide Aggregation States
For researchers, scientists, and drug development professionals, understanding the aggregation state of lithium anilides is paramount for controlling their reactivity and optimizing reaction outcomes. This guide provides an objective comparison of key spectroscopic techniques used to elucidate the complex solution and solid-state structures of these versatile reagents, supported by experimental data and detailed protocols.
Lithium anilides, a class of organolithium compounds, are known to exist as aggregates, such as monomers, dimers, and higher-order structures. The degree of aggregation is influenced by factors including the solvent, temperature, concentration, and the steric and electronic properties of the anilide substituents. Spectroscopic analysis is crucial for determining which of these aggregation states is present under specific conditions. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is critical for obtaining meaningful data on lithium anilide aggregation. While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy is unparalleled for characterizing aggregation in solution, which is often more relevant to reaction conditions. IR and UV-Vis spectroscopy can offer complementary information, particularly regarding ligand coordination and electronic structure.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Aggregation state in solution (monomer, dimer, tetramer, etc.), ligand solvation, dynamic exchange processes. | Provides data on solution-state structures, which are often the reactive species. Can study dynamic equilibria between different aggregates. | Interpretation can be complex. Low-temperature measurements are often required to resolve distinct species. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and bond angles of crystalline aggregates. | Provides unambiguous structural information of the compound in the solid state. | The solid-state structure may not be representative of the species in solution. Requires suitable single crystals. |
| IR Spectroscopy | Information on the N-H and N-Li vibrational modes, which can be sensitive to aggregation. | Can provide insights into the coordination environment of the lithium cation.[1][2] | Spectral features can be broad and difficult to interpret definitively in terms of specific aggregation states without computational support.[2][3] |
| UV-Vis Spectroscopy | Changes in the electronic environment of the anilide upon aggregation. | Can be used to monitor changes in aggregation as a function of concentration or solvent.[4] | Often provides indirect evidence of aggregation; spectral changes can be subtle.[5][6] |
Experimental Data Summary
The following tables summarize key findings from the literature on the spectroscopic analysis of lithium anilide aggregation, showcasing the influence of substituents and solvents.
Table 1: Solid-State Structures of Lithium Anilides Determined by X-ray Crystallography
| Lithium Anilide Derivative | Solvent/Ligand | Observed Aggregation State | Key Structural Features |
| Lithium anilide | Pyridine | Dimer [(anilido)N–Li]₂ ring[7] | Transoid conformation of amido substituents.[7] |
| Lithium anilide | 4-Methylpyridine (B42270) | Dimer [(anilido)N–Li]₂ ring[7] | Cisoid conformation of amido substituents.[7] |
| Lithium anilide | 4-tert-Butylpyridine (B128874) | Tetranuclear arrangement[7] | Central [(anilido)N–Li]₂ transoid ring.[7] |
| Lithium N-methylanilide | THF, THP, DEPA, MeTHF | Tetrasolvated Dimer[8] | Li-N-Li-N four-membered ring.[8] |
| Lithium N-isopropylanilide | THF | Trisolvated Monomer[8] | Increased steric hindrance of the alkyl group favors monomer formation.[8] |
| Lithium diphenylamide | THF | Trisolvated Monomer[8] | |
| Lithium anilide | pmdeta | Trinuclear Composition[9] | Simultaneous presence of three-, four-, and five-coordinate Li+ cations. |
| Lithium anilide | THF | Hexanuclear Ladder [{PhN(H)Li}₆·8THF][10] | Model intermediate in the dis-assembly of ladder structures.[10] |
Table 2: Solution-State Aggregation of Lithium Anilides Determined by NMR Spectroscopy
| Lithium Anilide Derivative | Solvent | Observed Aggregation State | NMR Nuclei Probed |
| Lithium anilide solvates | [²H₈]-toluene | Fluxional structure involving intramolecular exchange.[7] | ¹H, ⁷Li, ¹³C[7] |
| Lithium diphenylamide | THF | Dimer[11] | ⁶Li, ¹³C, ¹⁵N[11] |
| Lithium N-alkylanilides | Ethereal solvents | Dependent on steric hindrance of the alkyl group.[8] | Not specified |
| Phenyllithium | Ether | Tetramer and Dimer in equilibrium[12] | ¹³C, ⁶Li, ⁷Li[12] |
| Phenyllithium | THF | Dimer[12] | ¹³C, ⁶Li, ⁷Li[12] |
Visualizing Spectroscopic Workflows and Aggregation Equilibria
The following diagrams illustrate the general workflow for spectroscopic analysis and the dynamic nature of lithium anilide aggregation.
Caption: Workflow for spectroscopic analysis of lithium anilide aggregation.
Caption: Equilibrium between different aggregation states of lithium anilides.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the spectroscopic analysis of air- and moisture-sensitive organolithium compounds.
1. General Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents are essential for preventing the decomposition of the lithium anilides.
2. NMR Spectroscopy:
-
Sample Preparation: A known concentration of the lithium anilide is prepared in a deuterated, anhydrous solvent inside a glovebox. The solution is then transferred to an NMR tube fitted with a sealable cap (e.g., a J. Young valve).
-
Instrumentation: A high-field NMR spectrometer is used. For lithium NMR, a broadband probe tuned to the appropriate frequency for ⁶Li or ⁷Li is required.
-
Data Acquisition: ¹H, ¹³C, and ⁷Li (or ⁶Li) NMR spectra are acquired at various temperatures (e.g., from room temperature down to -80 °C or lower) to observe the potential decoalescence of signals from different aggregates. For ¹⁵N NMR, isotopically enriched samples may be necessary due to the low natural abundance and unfavorable relaxation properties of the ¹⁵N nucleus.
-
Data Analysis: The number of signals in the lithium NMR spectrum can indicate the number of different lithium environments, and thus the number of different aggregates in solution. The multiplicity of carbon signals coupled to lithium (observed in ¹³C or ⁶Li NMR) can directly indicate the number of lithium atoms in an aggregate.
3. X-ray Crystallography:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution, slow evaporation of the solvent, or vapor diffusion of a non-solvent into a solution of the lithium anilide.
-
Data Collection: A suitable crystal is mounted on a goniometer under a stream of cold nitrogen gas (to prevent decomposition and minimize thermal motion). X-ray diffraction data are collected using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise information about the atomic positions, bond lengths, and angles within the crystal lattice.
4. IR Spectroscopy:
-
Sample Preparation: For solution-state IR, the sample is prepared in an anhydrous, IR-transparent solvent (e.g., hexane, toluene) in a glovebox and transferred to a sealed IR cell with appropriate window material (e.g., KBr, CaF₂). For solid-state analysis, a mull (e.g., Nujol) can be prepared in a glovebox.
-
Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer.
-
Data Analysis: The positions and shapes of the N-H and N-Li stretching and bending vibrations are analyzed. Shifts in these bands upon changes in concentration or solvent can indicate changes in the aggregation state.
5. UV-Vis Spectroscopy:
-
Sample Preparation: Solutions of the lithium anilide are prepared in an anhydrous, UV-transparent solvent in a glovebox. A series of dilutions may be prepared to study the effect of concentration.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, using a sealed cuvette.
-
Data Analysis: Changes in the position (λmax) and intensity of absorption bands as a function of concentration or solvent are monitored. The appearance of isosbestic points can indicate an equilibrium between two species.
By carefully selecting and applying these spectroscopic techniques, researchers can gain a comprehensive understanding of the aggregation states of lithium anilides, enabling greater control over their chemical behavior.
References
- 1. Infrared Spectroscopy of Li+ Solvation in Diglyme: Ab Initio Molecular Dynamics and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared spectra and theoretical calculations of lithium hydride clusters in solid hydrogen, neon, and argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. The changing structural chemistry of lithium anilide on solvation by pyridine, 4-methylpyridine or 4-tert-butylpyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lithium anilide complexed by pmdeta: expectation of a simple monomer, but in reality an odd trinuclear composition combining three-, four- and five-coordinate lithium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Dis-assembling lithium amide ladder structures: structural elucidation of the lithium anilide solvate [{PhN(H)Li}6·8THF], a model intermediate En route to forming tetra-solvated ring dimers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating the Reduction of Aromatic Amines: A Guide to Alternatives Beyond Lithium-Ammonia
The Birch reduction, a cornerstone of synthetic organic chemistry, has long been the go-to method for the partial reduction of aromatic systems, including aromatic amines, to yield valuable dihydroaromatic compounds. This dissolution-metal reduction, typically employing lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source, offers a powerful tool for accessing unique molecular scaffolds. However, the use of cryogenic liquid ammonia and pyrophoric alkali metals presents significant operational challenges and safety concerns, prompting researchers to seek safer, more convenient, and equally effective alternatives.
This guide provides a comprehensive comparison of viable alternatives to the lithium-ammonia reduction of aromatic amines, with a focus on catalytic hydrogenation, transfer hydrogenation, and the modified Benkeser reduction. We present a critical evaluation of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs. Emerging techniques such as electrochemical and photocatalytic reductions are also briefly discussed, highlighting their potential and current limitations for this specific transformation.
At a Glance: Comparing Reduction Methodologies
The following table summarizes the key performance indicators for the primary alternatives to the classical Birch reduction for the dearomatization of aromatic amines.
| Method | Catalyst/Reagents | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Birch Reduction (Classical) | Li or Na, liq. NH₃, Alcohol | -78 to -33 | 1 | 1 - 4 h | 70 - 95 | Well-established, predictable regioselectivity | Cryogenic, hazardous reagents |
| Benkeser Reduction | Li, low MW amines (e.g., ethylamine) | 25 - 60 | 1 | 2 - 12 h | 80 - 95 | Milder than Birch, no liquid NH₃ | Can lead to over-reduction, less selective |
| Modified Birch Reduction | Li, ethylenediamine (B42938), THF | 25 | 1 | 1 h | 85 - 95 | Ambient temp., rapid, scalable, no liquid NH₃[1] | Requires careful control of stoichiometry |
| Catalytic Hydrogenation | Rh/Al₂O₃, Ru/C, Ni-based | 25 - 180 | 1 - 100 | 1 - 24 h | >90 | High yields, scalable, clean | Requires H₂ gas, high pressure for some catalysts |
| Catalytic Transfer Hydrogenation | Pd/C, Ru-complexes | 80 - 130 | 1 | 1 - 24 h | Moderate to High | Avoids H₂ gas, uses common H-donors | Can be slower, catalyst/donor compatibility |
| Electrochemical Reduction | Metal cathodes (e.g., Pb, Pt) | 25 | 1 | Variable | Substrate dependent | Avoids harsh reagents, tunable | Can be complex to set up, substrate-specific |
| Photocatalytic Reduction | Photocatalyst, light source | 25 | 1 | Variable | Limited Data | Potentially green, mild conditions | Limited examples for this transformation |
Deep Dive into the Alternatives
The Birch Reduction and its Modern Variants
The classical Birch reduction of aromatic amines proceeds via a single-electron transfer from an alkali metal dissolved in liquid ammonia to the aromatic ring, forming a radical anion. This is followed by protonation by an alcohol and a subsequent electron transfer and protonation to yield a non-conjugated diene.[2][3]
A significant advancement is the Modified Birch Reduction , which circumvents the need for liquid ammonia. This method utilizes lithium and ethylenediamine in tetrahydrofuran (B95107) (THF) at ambient temperature, offering a much safer and more practical approach with comparable or even improved yields and reaction times.[1][4]
Caption: General mechanism of the Birch reduction of an aromatic amine.
This protocol is adapted from a procedure for the reduction of o-anisic acid, which serves as a good model for electron-rich aromatic systems.[5]
-
Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer and an argon inlet.
-
Reagents: The flask is charged with the aromatic amine (1 equivalent) and dry tetrahydrofuran (THF).
-
Reaction Initiation: Lithium metal (2.5-5 equivalents), cut into small pieces, is added to the stirred solution.
-
Amine Addition: Ethylenediamine (5-10 equivalents) is added dropwise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. The characteristic blue color of the solvated electron will persist until the starting material is consumed.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of isopropanol, followed by water.
-
Workup: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation offers a highly efficient and scalable method for the complete saturation of the aromatic ring in anilines to produce cyclohexylamines. This method typically employs a heterogeneous catalyst and hydrogen gas, sometimes under high pressure.
Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be a particularly effective catalyst, achieving high conversions and selectivities under relatively mild conditions.[6] Nickel-based catalysts are also widely used, though they may require higher temperatures and pressures.[7]
Caption: A typical experimental workflow for catalytic hydrogenation.
This protocol is a general representation based on common procedures for aniline (B41778) hydrogenation.[6]
-
Catalyst Preparation: A pressure vessel is charged with the aromatic amine (1 equivalent), a suitable solvent (e.g., ethanol, isopropanol, or supercritical CO₂), and the catalyst (e.g., 5% Rh/Al₂O₃, 1-5 mol%).
-
Reaction Setup: The vessel is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: The vessel is pressurized with hydrogen to the desired pressure (e.g., 8 MPa) and heated to the reaction temperature (e.g., 80°C) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and/or by analyzing aliquots by GC-MS.
-
Workup: After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released.
-
Catalyst Removal: The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by distillation or chromatography if necessary.
Transfer Hydrogenation: A Safer Alternative to Gaseous Hydrogen
Catalytic transfer hydrogenation (CTH) provides a convenient alternative to traditional hydrogenation by using a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for high-pressure hydrogen gas.[8] Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[9][10]
While many examples in the literature focus on the reduction of nitroarenes to anilines, the conditions can be adapted for the dearomatization of the aniline ring, although this often requires more forcing conditions.
This protocol is a generalized procedure based on the principles of CTH.[11]
-
Reaction Setup: A round-bottomed flask is charged with the aromatic amine (1 equivalent), the catalyst (e.g., 10% Pd/C, 5-10 mol%), and a solvent (e.g., methanol, ethanol).
-
Hydrogen Donor Addition: The hydrogen donor (e.g., ammonium formate, 3-5 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to reflux with stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.
-
Purification: The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
Emerging Frontiers: Electrochemical and Photocatalytic Reductions
Electrochemical reduction offers a potentially green and highly tunable method for the hydrogenation of aromatic rings. By controlling the electrode potential, it is possible to achieve selective reductions without the need for chemical reducing agents. However, the application of this method to the dearomatization of anilines is not yet widely established, with many studies focusing on the reduction of other functional groups.[12][13]
Photocatalytic reduction , which utilizes light energy to drive chemical reactions, is a rapidly developing field. While there are numerous examples of photocatalytic reactions involving amines, such as dehydrogenation to form N-aryl amines, the direct reduction of the aromatic ring to a saturated system is still a significant challenge and not a well-explored area.[4][14][15]
Conclusion
While the classical Birch reduction remains a powerful tool, its hazardous nature has spurred the development of a range of effective alternatives for the reduction of aromatic amines. Catalytic hydrogenation stands out as a highly efficient and scalable method, particularly for complete saturation of the aromatic ring. The modified, ammonia-free Birch reduction offers a significant improvement in safety and practicality for partial reduction. Transfer hydrogenation provides a valuable alternative for laboratories not equipped for high-pressure hydrogenations. As research continues, electrochemical and photocatalytic methods may emerge as even greener and more versatile tools for this important transformation. The choice of method will ultimately depend on the specific substrate, the desired product, available equipment, and safety considerations.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. zenodo.org [zenodo.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Analysis of Lithium-Doped Polyaniline Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical performance of lithium-doped polyaniline (PANI) films, offering insights into their potential applications in energy storage. The following sections detail the synthesis methodologies, key performance metrics, and characterization techniques supported by experimental data from various studies.
Performance Comparison of Lithium-Doped Polyaniline Films
The electrochemical properties of lithium-doped PANI films are influenced by the synthesis method, dopant type, and testing conditions. The table below summarizes key performance indicators from multiple studies to facilitate a comparative analysis.
| Performance Metric | Value | Dopant/Electrolyte | Synthesis Method | Reference |
| Specific Capacity | 197.2 mAh/g | LiPF6 in EC:DMC | Chemical Oxidative Polymerization | [1][2] |
| 125 mAh/g (initial) | LiPF6 | Not Specified | [3] | |
| 112 mAh/g (initial) | LiClO4 | Not Specified | [3] | |
| 25.04 mAh/g | LiPF6 in EC:DMC | Chemical Oxidative Polymerization with n-BuLi doping | [4] | |
| Cycling Stability | 76% capacity retention after 100 cycles | LiPF6 in EC:DMC | Chemical Oxidative Polymerization | [1][2] |
| 95% capacity retention after 2000 cycles | H2SO4 | Galvanostatic Polymerization | [5] | |
| 90% capacity retention after 200 cycles | Not Specified | Polyaniline-modified graphene composites | [6] | |
| "tremendous cycling stability over 50 cycles" | LiPF6 in EC:DMC | Chemical Oxidative Polymerization with n-BuLi doping | [4] | |
| Conductivity | 1.7 S/cm | Chloride | Bulk Oxidative Chemical Polymerization | [7] |
| Specific Capacitance | 244.8 F/g | LiPF6 in EC:DMC | Chemical Oxidative Polymerization | [1][2] |
| 120 mF/cm² | H2SO4 | Electropolymerization on Pt electrode | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocols for the synthesis and electrochemical characterization of lithium-doped PANI films.
Synthesis of Lithium-Doped Polyaniline Films
a) Chemical Oxidative Polymerization
This method involves the chemical oxidation of aniline (B41778) monomers to form polyaniline, which is subsequently doped with lithium ions.
-
Materials: Aniline, Ammonium (B1175870) Persulfate (APS), Hydrochloric Acid (HCl), Ammonia solution (NH₃), n-Butyllithium (n-BuLi) in hexane (B92381) (for direct lithium doping).
-
Procedure:
-
Dissolve aniline and ammonium peroxydisulfate (B1198043) separately in a 1 M HCl aqueous solution.[1]
-
Cool both solutions to 0-4 °C and then mix them.[1]
-
Allow the polymerization to proceed for 24 hours at 0-4 °C.[1]
-
Filter the resulting polyaniline precipitate and wash it thoroughly with deionized water and a 1 M NH₃ aqueous solution to de-dope the polymer.[1]
-
Dry the PANI powder at 60°C for 12 hours.[1]
-
For direct lithium doping, the synthesized PANI can be treated with n-Butyllithium (n-BuLi) in an inert atmosphere.[4]
-
b) Electrochemical Polymerization (Potentiodynamic Method)
This technique involves the direct formation of a PANI film on an electrode surface by cycling the potential in a solution containing the aniline monomer.
-
Materials: Aniline, Sulfuric Acid (H₂SO₄), working electrode (e.g., glassy carbon, platinum), counter electrode (e.g., platinum), reference electrode (e.g., Ag/AgCl).
-
Procedure:
-
Prepare an aqueous solution containing 0.1 M aniline and 0.5 M H₂SO₄.[10]
-
Set up a three-electrode electrochemical cell with the desired working electrode.
-
Cycle the potential of the working electrode in a range of -0.2 V to 1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s.[10]
-
The PANI film will deposit and grow on the working electrode surface with each potential cycle.[10] The number of cycles determines the film thickness.
-
Electrochemical Characterization
a) Cyclic Voltammetry (CV)
CV is used to study the redox behavior and electrochemical stability of the PANI films.
-
Setup: A three-electrode cell containing an appropriate electrolyte (e.g., 1 M H₂SO₄ or a lithium salt-based organic electrolyte).[4][10]
-
Procedure:
-
The PANI-coated electrode is used as the working electrode.
-
The potential is swept linearly between a set vertex and switching potentials. Typical ranges are -0.2 V to 1.2 V vs. Ag/AgCl for aqueous electrolytes.[10]
-
The resulting current is measured as a function of the applied potential, revealing the oxidation and reduction peaks characteristic of PANI. The scan rate can be varied (e.g., 25, 50, 75, 100 mV/s) to study the kinetics of the electrochemical processes.[10]
-
b) Galvanostatic Charge-Discharge (GCD)
GCD tests are performed to determine the specific capacity, coulombic efficiency, and cycling stability of the PANI films as a battery electrode.
-
Setup: A two-electrode cell (coin cell or pouch cell) with the PANI film as the cathode and lithium metal as the anode, separated by a separator soaked in a lithium-based electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).[4]
-
Procedure:
-
The cell is charged and discharged at a constant current density (e.g., 20 mA/g) between defined voltage limits (e.g., 1.5 V to 4.4 V).[2]
-
The specific capacity is calculated from the discharge time, current, and mass of the active material.
-
The process is repeated for multiple cycles to evaluate the cycling stability and coulombic efficiency.[5]
-
c) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.
-
Setup: A three-electrode cell or a two-electrode battery cell.
-
Procedure:
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8]
-
The impedance of the system is measured at each frequency.
-
The resulting data is often plotted as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.[8][9]
-
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the relationships between different stages of analysis.
References
- 1. Revisit of Polyaniline as a High-Capacity Organic Cathode Material for Li-Ion Batteries [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and Electrical Performances of High Energy Storage Polyaniline Electrode with Supercapattery Behavior [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [0809.3552] Synthesis and characterization of chloride doped polyaniline by bulk oxidative chemical polymerization.Doping effect on electrical conductivity [arxiv.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Quantitative Analysis of Lithium in Modified Aniline Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lithium in modified aniline (B41778) polymers is crucial for a range of applications, from controlled drug release systems to advanced battery materials. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The integration of lithium into polyaniline and its derivatives can significantly alter the polymer's electrochemical and physical properties. Therefore, precise and accurate measurement of the lithium content is essential for understanding structure-property relationships and ensuring material performance and quality control. This document outlines and compares several established analytical techniques for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for lithium quantification depends on various factors, including the required sensitivity, sample throughput, budget, and the nature of the polymer matrix. The following table summarizes the key characteristics of the most common methods.
| Technique | Principle | Typical Sample Preparation | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measurement of photons emitted by excited atoms and ions in a high-temperature plasma. | Acid digestion of the polymer matrix. | ~1-10 µg/L | High | Multi-element analysis, good for a wide range of concentrations.[1][2] | Can have spectral interferences. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measurement of the mass-to-charge ratio of ions generated by a high-temperature plasma. | Acid digestion of the polymer matrix. | ~0.001-0.1 µg/L | High | Extremely high sensitivity, multi-element analysis, less prone to matrix effects.[1][2][3][4] | Higher instrument cost. |
| Atomic Absorption Spectrometry (AAS) | Measurement of the absorption of light by free atoms in the gaseous state. | Acid digestion of the polymer matrix. | ~1-10 µg/L (Flame), <1 µg/L (Graphite Furnace) | Low to Medium | Lower instrument cost, robust and reliable.[1][5] | Single-element analysis, lower throughput.[1][2] |
| X-Ray Fluorescence (XRF) | Measurement of fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. | Minimal; can be analyzed as a solid film or powder. | ~1-10 mg/kg (ppm) | High | Non-destructive, minimal sample preparation.[6][7] | Lower sensitivity compared to plasma techniques, matrix effects can be significant.[2] |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Measurement of the current response of an electroactive species to a linearly cycled potential sweep. | Polymer film cast on an electrode, immersed in an electrolyte. | ~10⁻⁶ - 10⁻⁵ mol/L | Medium | In-situ analysis, provides information on redox behavior, relatively low cost.[8] | Indirect quantification, can be affected by interfering electroactive species. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for sample preparation and analysis using three common techniques.
Sample Preparation: Acid Digestion of Modified Aniline Polymer
This is a necessary step for techniques like ICP-OES, ICP-MS, and AAS, which require the sample to be in a liquid form.
Objective: To completely dissolve the polymer matrix and bring the lithium into a solution for analysis.
Materials:
-
Modified aniline polymer sample (e.g., 50-100 mg)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Concentrated hydrochloric acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Microwave digestion system with Teflon vessels
Procedure:
-
Accurately weigh the polymer sample and place it into a clean microwave digestion vessel.
-
Add a mixture of concentrated HNO₃ and HCl (typically a 3:1 ratio, e.g., 6 mL HNO₃ and 2 mL HCl).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to approximately 180-200°C and hold for 20-30 minutes. The exact program will depend on the polymer and the microwave system.
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water.
-
The sample is now ready for analysis. A further dilution may be necessary depending on the expected lithium concentration and the analytical technique used.
Analysis by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Objective: To quantify the total lithium content in the digested polymer solution.
Instrumentation:
-
ICP-OES spectrometer with an appropriate sample introduction system (nebulizer and spray chamber).
Procedure:
-
Instrument Calibration: Prepare a series of lithium calibration standards from a certified stock solution in the same acid matrix as the digested samples. The concentration range should bracket the expected lithium concentration in the samples.
-
Instrument Optimization: Optimize the plasma conditions (e.g., RF power, nebulizer gas flow) to maximize the lithium emission signal at its characteristic wavelength (e.g., 670.784 nm) while minimizing background noise.
-
Sample Analysis: Aspirate the prepared sample solutions into the plasma and measure the intensity of the lithium emission.
-
Quantification: The lithium concentration in the samples is determined from the calibration curve. The final concentration in the original polymer is calculated based on the initial sample weight and the dilution factor.
Analysis by Atomic Absorption Spectrometry (AAS)
Objective: To determine the lithium concentration in the digested polymer solution.
Instrumentation:
-
Flame AAS or Graphite (B72142) Furnace AAS (GFAAS) with a lithium hollow cathode lamp.
Procedure:
-
Instrument Setup: Install and align the lithium hollow cathode lamp. Set the monochromator to the primary lithium wavelength (670.8 nm).
-
Calibration: Prepare a series of lithium calibration standards in the same acid matrix as the samples.
-
Analysis (Flame AAS): Aspirate the standards and samples into the flame (typically air-acetylene). Measure the absorbance of each solution.
-
Analysis (GFAAS): For lower concentrations, inject a small volume of the standard or sample into the graphite tube. Run a temperature program to dry, ash, and atomize the sample. Measure the integrated absorbance.
-
Quantification: Generate a calibration curve by plotting absorbance versus concentration for the standards. Use this curve to determine the concentration of lithium in the sample solutions. Calculate the final concentration in the solid polymer.
Analysis by Cyclic Voltammetry (CV)
Objective: To qualitatively or semi-quantitatively assess the presence and redox behavior of lithium within the polymer film.
Instrumentation:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes).
Procedure:
-
Working Electrode Preparation: Coat the working electrode (e.g., glassy carbon or platinum) with a thin film of the modified aniline polymer containing lithium. This can be done by drop-casting a solution of the polymer and allowing the solvent to evaporate.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution that does not contain lithium.
-
CV Measurement: Scan the potential between defined limits at a specific scan rate (e.g., 50 mV/s). The potential range should be chosen to encompass the redox reactions of the polymer and any lithium-related processes.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction processes. The peak current can be related to the concentration of the electroactive species, though for quantitative analysis, careful calibration with standards is required. The peak potentials provide information about the redox potentials.
Visualizing Workflows and Comparisons
To further clarify the analytical process and the relationship between the different techniques, the following diagrams are provided.
Caption: Experimental workflow for lithium quantification in modified aniline polymers.
Caption: Comparison of key performance characteristics of analytical techniques.
References
- 1. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 2. Meeting Li-ion Battery Demand with Improved Raw Material Analysis by ICP-OES and ICP-MS | Labcompare.com [labcompare.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Comprehensive Analytical Solutions for Lithium Extraction and Battery Recycling ICPOES ICPMS AAS TOC - Analytik Jena [analytik-jena.in]
- 5. scispec.co.th [scispec.co.th]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements [mdpi.com]
A Comparative Guide to the Basicity of Lithium Amides: Lithium Anilide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic strong base is paramount for the success of numerous reactions, including deprotonations, eliminations, and the formation of organometallic reagents. Lithium amides are a cornerstone of this chemical toolbox, offering a range of basicities and steric profiles. This guide provides an objective comparison of the basicity of lithium anilide with other commonly employed lithium amides, namely lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and lithium tetramethylpiperidide (LiTMP). The comparative analysis is supported by experimental pKa data and a discussion of the structural factors that govern their reactivity.
Quantitative Comparison of Basicity
The basicity of a lithium amide is best understood by considering the acidity of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The following table summarizes the pKa values of the conjugate acids of the lithium amides discussed herein, measured in non-aqueous solvents.
| Lithium Amide | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| Lithium Anilide | - | Aniline (B41778) | ~30 | Weakest |
| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~26-30 | Weak |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Strong |
| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | ~37 | Strongest |
Note: pKa values can vary depending on the solvent and experimental conditions. The values presented are approximate and intended for comparative purposes.
Factors Influencing Basicity: A Deeper Dive
The significant differences in the basicity of these lithium amides can be attributed to a combination of electronic and steric effects within their molecular structures.
Electronic Effects
-
Resonance: The markedly lower basicity of lithium anilide is primarily due to the delocalization of the nitrogen lone pair into the aromatic π-system of the benzene (B151609) ring. This resonance stabilization makes the lone pair less available for proton abstraction, thereby reducing the basicity of the anilide anion. In contrast, the alkyl groups in LDA and LiTMP, and the silyl (B83357) groups in LiHMDS, do not offer such resonance stabilization.
-
Inductive Effect: The alkyl groups in LDA and LiTMP are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity. Conversely, the silicon atoms in LiHMDS are more electropositive than carbon, leading to some electron withdrawal from the nitrogen, which, combined with p-dπ bonding, contributes to its lower basicity compared to LDA and LiTMP.
-
Hybridization: The nitrogen atom in lithium anilide is sp2 hybridized due to its involvement in the aromatic ring. In contrast, the nitrogen atoms in LDA, LiHMDS, and LiTMP are sp3 hybridized. The greater s-character of the sp2 orbital in aniline holds the lone pair closer to the nucleus, making it less basic.
Steric Hindrance
While steric hindrance primarily influences the nucleophilicity of a base, it can also have a secondary effect on basicity. The bulky substituents surrounding the nitrogen atom in LDA, LiHMDS, and particularly LiTMP, make them highly effective as non-nucleophilic bases. This steric bulk does not directly increase the thermodynamic basicity (pKa) but is a critical factor in their synthetic utility, allowing them to deprotonate sterically accessible protons without engaging in competing nucleophilic attack.
Logical Relationship of Factors Influencing Basicity
The following diagram illustrates the interplay of electronic and steric factors in determining the basicity of a lithium amide.
Caption: Interplay of electronic and steric factors on basicity.
Experimental Protocols
The determination of pKa values for the conjugate acids of these strong bases in non-aqueous solvents requires specialized techniques due to their extreme sensitivity to moisture and air. The following are generalized methodologies representative of those used in the field.
General Synthesis of Lithium Amides
Lithium amides are typically prepared in situ by the deprotonation of the corresponding amine with an organolithium reagent, most commonly n-butyllithium, in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
Example Workflow for in situ Generation:
Caption: In situ synthesis of lithium amides.
pKa Determination by Potentiometric Titration
Potentiometric titration is a common method for determining pKa values. For these highly basic compounds, the titration is performed in a non-aqueous, aprotic solvent.
-
Preparation: A solution of the amine (the conjugate acid) is prepared in a dry, aprotic solvent like THF. A standardized solution of a strong, non-aqueous titrant (e.g., a lithium amide of a much weaker acid) is also prepared.
-
Apparatus: The titration is carried out in a sealed vessel under an inert atmosphere. A combined pH electrode, suitable for non-aqueous media, is used to monitor the potential.
-
Titration: The titrant is added incrementally to the amine solution, and the potential is recorded after each addition.
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point.
pKa Determination by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, especially for systems where potentiometric titration is challenging.
-
Sample Preparation: A series of NMR tubes are prepared, each containing the amine of interest and a set of indicator compounds with known pKa values in the solvent of choice (e.g., THF-d8).
-
Titration in NMR Tubes: A gradient of basicity is established across the NMR tubes by adding varying amounts of a strong, non-aqueous base.
-
Data Acquisition: 1H or other relevant NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of protons on the amine and the indicator compounds will change depending on their protonation state. By correlating the chemical shifts of the amine to the known pKa values of the indicators, a precise pKa for the amine can be determined.
Conclusion
The basicity of lithium amides spans a wide range, with lithium anilide being significantly less basic than its aliphatic counterparts like LDA and LiTMP. This difference is rooted in the electronic effects of the aromatic ring in the anilide structure. While LiHMDS offers a less basic, sterically hindered alternative, LDA and LiTMP remain the go-to choices for deprotonating very weak carbon acids. The selection of the appropriate lithium amide for a specific synthetic transformation should be guided by a thorough understanding of its basicity, steric profile, and compatibility with the substrate and reaction conditions.
Illuminating the Path of Aniline Functionalization: A Comparative Guide to Validating Lithium-Mediated Reaction Intermediates
For researchers, scientists, and professionals in drug development, the precise functionalization of aniline (B41778) scaffolds is a cornerstone of modern synthesis. While lithium-mediated methods offer a powerful and often complementary approach to more traditional palladium-catalyzed reactions, the fleeting nature of the organolithium intermediates presents a significant validation challenge. This guide provides an objective comparison of methodologies for aniline functionalization, with a focus on the experimental and computational validation of lithium-mediated reaction intermediates, supported by experimental data and detailed protocols.
Unveiling the Transitory: A Comparison of Aniline Arylation Strategies
The targeted addition of aryl groups to the aniline core is a critical transformation in the synthesis of pharmaceuticals and functional materials. Both lithium-mediated and palladium-catalyzed approaches have proven effective, yet they operate through distinct mechanisms, influencing their scope and selectivity. Below, we compare the performance of these two prominent methods in the context of C-H arylation.
Performance Snapshot: Lithium-Mediated vs. Palladium-Catalyzed Arylation
| Feature | Lithium-Mediated ortho-Arylation | Palladium-Catalyzed para-Arylation |
| Catalyst | Transition-metal-free | Pd(OAc)₂, Pd G3 Brettphos, etc. |
| Directing Group | Often not required; inherent directing effect of the amino group | N-protecting/directing group (e.g., Trityl) |
| Key Intermediate | ortho-Lithiated aniline | Arylpalladium complex |
| Selectivity | Primarily ortho | Primarily para (with appropriate directing group) |
| Reaction Conditions | Low temperatures (-85 to 50 °C) | Elevated temperatures (e.g., 80 °C) |
| Base | Strong lithium amide bases (e.g., LiTMP) | Weaker bases (e.g., LiHMDS) |
| Representative Yield | Up to 85%[1][2] | Up to 95%[3] |
The Alchemist's Toolkit: Experimental Protocols for Intermediate Validation
Validating the existence and structure of transient lithium-mediated intermediates is paramount for reaction optimization and mechanistic understanding. A combination of spectroscopic analysis, trapping experiments, and computational modeling provides a robust framework for their characterization.
Spectroscopic Interrogation: In Situ NMR Analysis
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to directly observe the formation and evolution of organolithium intermediates in real-time.
Experimental Protocol: In Situ ¹H NMR of Aniline Lithiation
-
Preparation: In a flame-dried NMR tube sealed with a septum, dissolve the aniline substrate (1.0 equiv.) in a deuterated ethereal solvent (e.g., THF-d₈) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to a low temperature (typically -78 °C) in a suitable bath.
-
Reagent Addition: Slowly add a solution of the organolithium base (e.g., n-BuLi, 1.1 equiv.) dropwise to the cooled aniline solution.
-
Data Acquisition: Immediately acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the aniline starting material signals and the appearance of new signals corresponding to the lithiated intermediate. Characteristic upfield shifts in the aromatic region are often indicative of lithiation.
-
Confirmation: To confirm the formation of the lithiated species, the reaction can be quenched with a known electrophile (e.g., D₂O) directly in the NMR tube, and the resulting deuterated product can be identified by NMR.
Chemical Trapping: Capturing the Fleeting Intermediate
Trapping experiments provide indirect but compelling evidence for the existence of a reactive intermediate. By introducing a suitable electrophile into the reaction mixture, the transient lithiated species can be intercepted and converted into a stable, characterizable product.
Experimental Protocol: Trapping of ortho-Lithiated Aniline with Benzaldehyde (B42025)
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected aniline (e.g., N-pivaloylaniline, 1.0 equiv.) in dry THF. Cool the solution to -78 °C.
-
Base Addition: Add n-butyllithium (2.2 equiv.) dropwise and stir the mixture at 0 °C for 2 hours to ensure complete formation of the ortho-lithiated intermediate.
-
Trapping: Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.1 equiv.) in dry THF.
-
Quenching and Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize the resulting ortho-substituted alcohol by ¹H NMR, ¹³C NMR, and mass spectrometry. The isolation of this product provides strong evidence for the initial ortho-lithiation. High yields of trapped products, often exceeding 80-90%, have been reported for this type of experiment.[4]
Computational Chemistry: In Silico Validation
Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating experimental findings and providing deeper insight into the structure, stability, and reactivity of proposed intermediates.
Computational Protocol: DFT Study of a Lithiated Aniline Intermediate
-
Structure Building: Construct the 3D structure of the proposed lithiated aniline intermediate (e.g., ortho-lithiated N-tritylaniline) and any relevant transition states using a molecular modeling program.
-
Method Selection: Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)) that has been shown to be reliable for organolithium systems.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the intermediate.
-
Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Energy Analysis: Calculate the relative energies of different possible isomers and transition states to predict the most likely reaction pathway and compare with experimental observations.
-
NMR Prediction: Simulate the ¹H and ¹³C NMR spectra of the optimized structure and compare the predicted chemical shifts with experimental in situ NMR data for further validation.
Visualizing the Reaction Landscape
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the logical workflow for validating a lithium-mediated aniline functionalization and a proposed mechanistic pathway.
Caption: Workflow for the validation of lithium-mediated intermediates.
Caption: A simplified reaction pathway for lithium-mediated ortho-functionalization.
By integrating these experimental and computational strategies, researchers can confidently validate the transient intermediates in lithium-mediated aniline functionalization, paving the way for the development of more efficient and selective synthetic methodologies. This comprehensive approach not only strengthens the mechanistic understanding of these powerful reactions but also accelerates the discovery and development of novel chemical entities.
References
- 1. Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
comparative performance of different alkali metals in aniline deprotonation
For Researchers, Scientists, and Drug Development Professionals
The deprotonation of aniline (B41778) to form the anilide anion is a fundamental transformation in organic synthesis, serving as a gateway to a variety of nitrogen-containing compounds. The choice of the deprotonating agent is critical to the efficiency of this reaction. This guide provides a comparative analysis of the performance of different alkali metals as deprotonating agents for aniline, supported by available experimental insights and established chemical principles.
Introduction to Aniline Deprotonation
Aniline is a weak acid, with a pKa of approximately 30 in tetrahydrofuran (B95107) (THF). Effective deprotonation, therefore, requires a strong base. The resulting anilide is a potent nucleophile used in numerous synthetic applications, including N-alkylation, N-arylation, and acylation reactions. The efficiency of aniline deprotonation is significantly influenced by the nature of the alkali metal cation in the base, which affects the base's strength and solubility.
Comparative Performance of Alkali Metal Bases
The following table summarizes the expected relative performance of common alkali metal bases for the deprotonation of aniline. The quantitative yields are indicative and based on analogous reactions and qualitative reports, as precise comparative data for aniline is sparse.
| Alkali Metal Base | Common Solvent(s) | Relative Basicity | Typical Reaction Conditions | Reported/Expected Yield | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether, Hexanes | Very High | -78 °C to room temperature | High (>90%) | Highly pyrophoric. Can act as a nucleophile. Deprotonation of THF can occur at higher temperatures[4]. |
| Lithium Diisopropylamide (LDA) | THF | Very High | -78 °C to 0 °C | High (>90%) | A non-nucleophilic strong base. Often preferred over n-BuLi to avoid nucleophilic addition. |
| Sodium Hydride (NaH) | THF, DMF | High | Room temperature to reflux | Moderate to High | Insoluble, leading to heterogeneous reactions. Requires heating to achieve reasonable reaction rates with aniline[5]. |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | High | -33 °C (in NH₃) to reflux (in THF) | High | A powerful nucleophile and base, commonly used in nucleophilic aromatic substitution to form anilines[6][7]. |
| Potassium Hydride (KH) | THF | Very High | 0 °C to room temperature | High (>90%) | More reactive than NaH due to the larger cation size and greater ionic character of the K-H bond. Often used with a crown ether to enhance solubility and reactivity[5]. |
| Potassium Amide (KNH₂) | Liquid Ammonia | Very High | -33 °C | High | More reactive than NaNH₂. |
| Rubidium & Cesium Bases | THF | Extremely High | Room temperature | Very High (expected) | Not commonly used due to higher cost and hygroscopicity. Expected to be the most reactive based on periodic trends[8]. |
Experimental Protocols
Below are generalized experimental protocols for the deprotonation of aniline using common alkali metal bases. Safety Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Alkali metal hydrides and organolithium reagents are highly reactive and require careful handling.
1. Deprotonation of Aniline using n-Butyllithium
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.
-
Procedure:
-
To the flask, add aniline (1.0 eq.) and anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium anilide can be monitored by quenching an aliquot with a suitable electrophile and analyzing the product formation.
-
-
Work-up: The reaction is typically not worked up to isolate the lithium anilide but is used in situ for subsequent reactions. For analysis, an aliquot can be quenched with a known electrophile (e.g., methyl iodide) and the yield of the resulting N-methylaniline determined by GC or NMR spectroscopy.
2. Deprotonation of Aniline using Sodium Hydride
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet.
-
Procedure:
-
To the flask, add sodium hydride (1.2 eq., typically as a 60% dispersion in mineral oil) under an argon atmosphere.
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of aniline (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution and by quenching aliquots for analysis. One report suggests that heating to 70°C in THF leads to clean deprotonation as observed by NMR[5].
-
-
Work-up: After cooling to room temperature, the resulting sodium anilide suspension can be used for subsequent reactions.
3. Deprotonation of Aniline using Potassium Hydride
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet.
-
Procedure:
-
To the flask, add potassium hydride (1.2 eq., typically as a 30% dispersion in mineral oil) under an argon atmosphere.
-
Wash the KH dispersion with anhydrous hexanes (3x) to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.0 eq.) in anhydrous THF to the KH suspension.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The higher reactivity of KH compared to NaH generally allows for lower reaction temperatures and shorter reaction times[5].
-
-
Work-up: The resulting potassium anilide solution can be used directly for further transformations.
Factors Influencing Deprotonation Efficiency
The following diagram illustrates the key factors that influence the efficiency of aniline deprotonation by alkali metal bases.
Conclusion
The choice of alkali metal base for the deprotonation of aniline is a critical parameter that dictates the reaction's success. While organolithium reagents like n-BuLi and LDA offer high yields at low temperatures, their pyrophoric nature requires stringent handling procedures. Alkali metal hydrides provide a safer alternative, with reactivity increasing down the group (KH > NaH). For highly efficient deprotonation, particularly on a larger scale where cost is a factor, potassium hydride represents a good balance of reactivity and handling. For smaller-scale laboratory syntheses where complete and rapid deprotonation is desired, organolithium bases remain a popular choice. The selection of the appropriate base and reaction conditions should be guided by the specific requirements of the subsequent synthetic steps and the scale of the reaction.
References
- 1. quora.com [quora.com]
- 2. doubtnut.com [doubtnut.com]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Solved Reaction of chlorobenzene E with sodium amide (NaNH2) | Chegg.com [chegg.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lithium and Aniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of lithium, primarily in the form of lithium-ion batteries, and aniline (B41778). Adherence to these procedures will mitigate risks, prevent environmental contamination, and ensure the well-being of all laboratory personnel.
Immediate Safety and Handling Precautions
Both lithium and aniline present unique hazards that demand careful handling during all stages of use and disposal.
Lithium (primarily as Lithium-Ion Batteries):
-
Risk of Fire and Explosion: Damaged, short-circuited, or improperly handled lithium-ion batteries can lead to thermal runaway, causing fires or explosions.[1]
-
Handling Damaged Batteries: Should a battery show signs of damage, such as swelling, hissing, or overheating, it should be moved to a non-combustible surface or container away from flammable materials, if safe to do so.[1][2]
-
Personal Protective Equipment (PPE): When handling leaking batteries, appropriate PPE, including gloves and safety glasses, is essential to prevent skin and eye contact with potentially hazardous electrolytes.[2]
Aniline:
-
High Toxicity: Aniline is toxic if inhaled, ingested, or absorbed through the skin and is also a suspected carcinogen and mutagen.[3]
-
Designated Work Area: All work with aniline should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[4]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves (butyl, neoprene, or Viton are recommended; nitrile is not sufficient for prolonged contact), chemical splash goggles, and a lab coat.[3][4]
-
Incompatible Materials: Aniline should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][4]
Step-by-Step Disposal Procedures
Lithium-Ion Battery Disposal:
-
Identification and Segregation:
-
Preparation for Disposal:
-
Storage of Waste Batteries:
-
Final Disposal:
-
Never dispose of lithium-ion batteries in the regular trash or recycling bins. [6][7]
-
Arrange for disposal through a certified hazardous waste or universal waste handler.[7][11]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[10][11]
-
Many retailers and battery recycling programs also offer take-back services.[6]
-
Aniline Waste Disposal:
-
Waste Collection:
-
Collect all aniline-containing waste (including contaminated materials like gloves and absorbent pads) in a designated, compatible, and properly sealed container. A polyethylene (B3416737) container is often suitable.[4]
-
Do not mix aniline with other incompatible waste streams.[4]
-
Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.[4][13]
-
The storage area should be away from incompatible materials.[4]
-
Utilize secondary containment, such as a polypropylene (B1209903) tub, to prevent spills.[4]
-
-
Final Disposal:
Handling of Lithium and Aniline Mixtures
It is imperative to avoid creating a mixed waste stream of lithium (or lithium-ion batteries) and aniline. The disposal of mixed hazardous waste is technically complex, significantly more expensive, and may have limited disposal options.[8][14] Should a scenario arise where these materials are present in the same waste, it is critical to consult with your institution's EHS department immediately for guidance on proper segregation, packaging, and disposal, as this constitutes a highly specialized and hazardous waste stream.
Quantitative Data Summary
| Parameter | Value | Chemical | Source |
| Aniline Occupational Exposure Limits | |||
| OSHA PEL (TWA) | 5 ppm (19 mg/m³) | Aniline | [3] |
| ACGIH TLV (TWA) | 2 ppm (7.6 mg/m³) | Aniline | [3] |
| Emergency Eyewash/Shower | |||
| Minimum Flushing Time (Eye Contact) | 15 minutes | Aniline | [3][4][12] |
| Minimum Rinsing Time (Skin Contact) | 15 minutes | Aniline | [4][12] |
| Waste Storage | |||
| Maximum Storage Time for Battery Drums | 6 months | Lithium-Ion Batteries | [10] |
Emergency Spill Procedures
Small Aniline Spill (cleanable within 10 minutes by trained personnel):
-
Ensure proper ventilation and wear appropriate PPE (chemical-resistant gloves, splash goggles, lab coat).[4]
-
Absorb the spill with an inert, dry material such as vermiculite (B1170534) or sand.[3][4][13]
-
Place the absorbed material into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the area with soap and water.[12]
Large Aniline Spill or Any Lithium Battery Fire/Leak:
-
Notify others in the vicinity and secure the area to prevent entry.[4]
-
For spills or leaks without immediate fire danger, contact your institution's EHS department for emergency response.[4][11]
Disposal Workflow
Caption: Logical workflow for the proper disposal of lithium-ion battery and aniline waste.
References
- 1. Lab Safety Guideline: Lithium-Ion Batteries | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Lithium-Ion Battery Information and Emergency Procedures | SUNY Geneseo [geneseo.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. lionvision.co.uk [lionvision.co.uk]
- 6. How to Dispose of Lithium Batteries Safely: A Complete Guide [evlithium.com]
- 7. epa.gov [epa.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. usap.gov [usap.gov]
- 10. hwb.swansea.ac.uk [hwb.swansea.ac.uk]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. scribd.com [scribd.com]
- 13. video.ceultimate.com [video.ceultimate.com]
- 14. geo.utexas.edu [geo.utexas.edu]
- 15. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
